FKBP12 PROTAC RC32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C75H107N7O20 |
|---|---|
Molecular Weight |
1426.7 g/mol |
IUPAC Name |
12-[1-[4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88) |
InChI Key |
XCSUEITWRRFFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FKBP12 PROTAC RC32
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of RC32, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FK506-binding protein 12 (FKBP12). This document details the molecular interactions, downstream signaling effects, and key experimental data and protocols associated with RC32.
Core Mechanism of Action: Targeted Protein Degradation
RC32 operates through the PROTAC technology, which co-opts the cell's natural ubiquitin-proteasome system to selectively eliminate a target protein.[1][2] This is achieved through a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3]
In the case of RC32, the molecule is a conjugate of Rapamycin, which serves as the FKBP12-binding ligand, and Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] The binding of RC32 to both FKBP12 and CRBN facilitates the formation of a ternary complex.[2] This proximity induces the E3 ligase to polyubiquitinate FKBP12, marking it for degradation by the 26S proteasome.[1][2] This process of ubiquitination and subsequent degradation is dependent on the proteasome, as inhibition of the proteasome with agents like bortezomib (B1684674) or carfilzomib (B1684676) blocks RC32-induced FKBP12 degradation.[2]
The specificity of this degradation is confirmed by competition experiments where the addition of Rapamycin or Pomalidomide rescues FKBP12 from degradation by RC32.[2]
Caption: RC32 forms a ternary complex with FKBP12 and CRBN, leading to FKBP12 ubiquitination and proteasomal degradation.
Downstream Signaling Effects: Activation of BMP Signaling
FKBP12 is known to associate with the Bone Morphogenetic Protein (BMP) receptor, acting as an inhibitor of uncontrolled BMP signaling activation.[5] By inducing the degradation of FKBP12, RC32 effectively removes this inhibitory control, leading to the activation of the BMP signaling pathway.[5][6] This activation has been shown to upregulate hepcidin (B1576463) expression, a key regulator of iron homeostasis.[6]
Importantly, RC32-mediated FKBP12 degradation and subsequent BMP signaling activation occur without the immunosuppressive side effects associated with traditional FKBP12 binders like FK506 and Rapamycin.[5][6] Studies have shown that RC32 does not inhibit mTOR or Calcineurin, key mediators of the immunosuppressive effects of Rapamycin and FK506, respectively.[5][6]
Caption: RC32 degrades FKBP12, activating BMP signaling without affecting mTOR or Calcineurin pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of RC32 in vitro and in vivo.
Table 1: In Vitro Degradation Efficiency of RC32
| Cell Line | Species | DC50 (nM) | Treatment Duration (hours) | Reference |
| Jurkat | Human | ~0.3 | 12 | [4] |
| Hep3B | Human | 0.9 | Not Specified | [6] |
| HuH7 | Human | 0.4 | Not Specified | [6] |
| Multiple Myeloma Lines | Human | pM range | 4 | [3] |
Table 2: In Vivo Degradation Efficiency of RC32
| Animal Model | Administration Route | Dosage | Treatment Duration | Outcome | Reference |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg, twice a day | 1 day | Degradation of FKBP12 in most organs (except brain) | [4] |
| Mice | Oral | 60 mg/kg, twice a day | 1 day | Significant degradation of FKBP12 | [4] |
| Bama Pigs (20 kg) | Intraperitoneal (i.p.) | 8 mg/kg, twice a day | 2 days | Efficient degradation of FKBP12 in most organs examined | [4] |
| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg, twice a day | 3 days | Efficient degradation of FKBP12 in heart, liver, kidney, spleen, lung, and stomach | [4] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature for characterizing the mechanism of action of RC32.
Western Blotting for FKBP12 Degradation
Objective: To quantify the degradation of FKBP12 protein in cells treated with RC32.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat, Hep3B) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 12 hours).[1][4] For control experiments, pre-treat cells with proteasome inhibitors (e.g., bortezomib, carfilzomib) or competitor ligands (Rapamycin, Pomalidomide) for 3 hours before adding RC32.[1][2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[1]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control to determine the relative protein levels.
Caption: Workflow for assessing RC32-induced FKBP12 degradation via Western blotting.
Cell Viability Assay
Objective: To assess the effect of RC32 on the viability of cells, particularly in the context of potentiating BMP-induced cell death in cancer cells.[7]
Protocol:
-
Cell Seeding: Seed cells (e.g., multiple myeloma cell lines) in 96-well plates at a suitable density.
-
Treatment: Treat the cells with a dose range of RC32, either alone or in combination with a fixed dose of a BMP ligand (e.g., BMP6).[3] Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions to allow for signal stabilization.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis: Normalize the viability of treated cells to that of the vehicle-treated control cells. Plot the dose-response curves to determine the IC50 values if applicable.
In Vivo Animal Studies
Objective: To evaluate the in vivo efficacy of RC32 in degrading FKBP12 in various tissues.
Protocol:
-
Animal Models: Utilize appropriate animal models such as mice, rats, Bama pigs, or rhesus monkeys.[4][8]
-
Compound Formulation:
-
For intraperitoneal (i.p.) injection, a sample formulation involves preparing a stock solution in DMSO and then sequentially adding co-solvents like PEG300, Tween-80, and saline.[4] For example, a final solution could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
For oral administration, a suitable formulation for the desired dosage should be prepared.
-
-
Dosing and Administration:
-
Administer RC32 to the animals via the chosen route (e.g., i.p. or oral) at the specified dosage and frequency (e.g., 30 mg/kg, twice a day).[4]
-
Include a vehicle control group receiving the same formulation without RC32.
-
-
Tissue Collection: At the end of the treatment period, euthanize the animals and harvest various organs and tissues (e.g., heart, liver, kidney, spleen, lung, stomach).[4]
-
Protein Extraction and Analysis:
-
Homogenize the collected tissues and extract proteins using a suitable lysis buffer.
-
Quantify the protein concentration.
-
Analyze the levels of FKBP12 in the tissue lysates by Western blotting as described in Protocol 4.1.
-
This guide provides a foundational understanding of the FKBP12 PROTAC RC32. For further detailed information, consulting the primary research articles is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nva.sikt.no [nva.sikt.no]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to FKBP12 PROTAC RC32
For Researchers, Scientists, and Drug Development Professionals
Core Summary
RC32 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the 12-kDa FK506-binding protein (FKBP12). Structurally, RC32 is a heterobifunctional molecule that conjugates Rapamycin, a high-affinity ligand for FKBP12, with Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This conjugation is achieved through a polyethylene (B3416737) glycol (PEG) linker.[1] The tripartite structure of RC32 enables the recruitment of FKBP12 to the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.[1] This chemical knockdown strategy has demonstrated efficacy in various cell lines and in vivo models, including mice, rats, pigs, and rhesus monkeys, making it a valuable tool for studying the physiological roles of FKBP12.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₇₅H₁₀₇N₇O₂₀ | [2] |
| Molecular Weight | 1426.69 g/mol | [2] |
| CAS Number | 2375555-66-9 | [2] |
Mechanism of Action
The mechanism of action for RC32 follows the established paradigm for PROTACs. By simultaneously binding to FKBP12 and the CRBN E3 ligase, RC32 induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to lysine (B10760008) residues on the surface of FKBP12. The resulting polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome. The RC32 molecule is subsequently released and can catalytically induce the degradation of multiple FKBP12 proteins.[3]
Quantitative In Vitro Degradation Data
| Cell Line | DC₅₀ | Incubation Time | Reference |
| Jurkat | ~0.3 nM | 12 hours | [2] |
Quantitative In Vivo Degradation Data
| Animal Model | Dosage | Administration Route | Duration | Organs with Significant Degradation | Reference |
| Mice | 30 mg/kg, twice a day | Intraperitoneal (i.p.) | 1 day | Heart, Liver, Kidney, Spleen, Lung, Stomach, Eyes | [2] |
| Mice | 60 mg/kg, twice a day | Oral | 1 day | Most organs (except brain) | [2] |
| Bama Pigs | 8 mg/kg, twice a day | Intraperitoneal (i.p.) | 2 days | Most organs examined | [2] |
| Rhesus Monkeys | 8 mg/kg, twice a day | Intraperitoneal (i.p.) | 3 days | Heart, Liver, Kidney, Spleen, Lung, Stomach | [2] |
Experimental Protocols
In Vitro FKBP12 Degradation Assay in Jurkat Cells
This protocol outlines the methodology for assessing the degradation of FKBP12 in a human T lymphocyte cell line.
1. Cell Culture:
-
Jurkat, Clone E6-1 cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are cultured in suspension at 37°C in a humidified atmosphere with 5% CO₂.[4][5]
-
Cell density should be maintained between 1 x 10⁵ and 3 x 10⁶ viable cells/mL.[6]
2. PROTAC Treatment:
-
Seed Jurkat cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Prepare a stock solution of RC32 in DMSO.
-
On the day of treatment, prepare serial dilutions of RC32 in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).[2] A vehicle control (DMSO only) must be included.
-
Add the RC32-containing medium or vehicle control to the cells and incubate for the specified duration (e.g., 12 hours).[2]
3. Cell Lysis:
-
Following incubation, harvest the cells by centrifugation at 1,200 rpm for 5 minutes.[4]
-
Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[7] Incubate on ice for 30 minutes with intermittent vortexing.[7]
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.[7] The supernatant contains the total protein extract.
4. Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.[7]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.[7]
-
Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify band intensities using densitometry software to determine the percentage of FKBP12 degradation relative to the vehicle control.
In Vivo FKBP12 Degradation in Mice
This protocol provides a general framework for assessing the in vivo efficacy of RC32. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Animal Husbandry:
-
Use male and female mice of a specified strain (e.g., C57BL/6).
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. RC32 Formulation and Administration:
-
For intraperitoneal (i.p.) injection, prepare a suspension of RC32. A typical formulation involves first creating a stock solution in DMSO, then diluting with PEG300, Tween-80, and saline.[2] For example, a 1 mg/mL suspension can be made with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Administer RC32 via i.p. injection at the specified dosage (e.g., 30 mg/kg).[2] The injection volume should not exceed 10 mL/kg.[8]
-
Administer the dose twice daily for the duration of the study (e.g., 1 day).[2] A vehicle control group receiving the same formulation without RC32 is essential.
3. Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice using an approved method.
-
Immediately dissect and collect various organs and tissues (e.g., heart, liver, kidney, spleen, brain).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
4. Protein Extraction and Western Blot:
-
Homogenize the frozen tissues in RIPA buffer with protease inhibitors.
-
Follow the Western Blot Analysis protocol as described for the in vitro assay (steps 4 onwards) to determine the levels of FKBP12 in each tissue.
Signaling Pathway Involvement
RC32-mediated degradation of FKBP12 has been shown to impact the Bone Morphogenetic Protein (BMP) signaling pathway, a subset of the Transforming Growth Factor-β (TGF-β) superfamily. FKBP12 is a known inhibitor of the type I BMP receptors. By degrading FKBP12, RC32 releases this inhibition, leading to the activation of the BMP signaling cascade. This results in the phosphorylation of SMAD1/5/8, which then translocates to the nucleus to regulate the expression of target genes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 6. Jurkat Cell Line - Creative Biogene [creative-biogene.com]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
RC32 PROTAC: A Technical Guide to Targeted FKBP12 Degradation
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides an in-depth technical overview of RC32, a potent PROTAC designed to specifically target the FKBP12 protein for degradation. RC32 has demonstrated efficacy in a wide range of models, from cell cultures to non-human primates, making it a valuable tool for studying FKBP12 function and a potential therapeutic agent.[1][2]
Core Mechanism of Action
RC32 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] Specifically, RC32 utilizes a rapamycin (B549165) moiety to bind to FKBP12 and a pomalidomide (B1683931) moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4]
The fundamental mechanism of RC32 action involves the formation of a ternary complex between FKBP12, RC32, and the CRBN E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the FKBP12 protein. Poly-ubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.[2][5] The PROTAC molecule, RC32, is subsequently released and can act catalytically to induce the degradation of additional FKBP12 proteins.[5]
Quantitative Data Summary
RC32 has demonstrated potent and efficient degradation of FKBP12 across various platforms. The following tables summarize the key quantitative metrics reported in the literature.
Table 1: In Vitro Degradation Efficacy
| Cell Line | Species | Parameter | Value | Treatment Duration |
| Jurkat | Human | DC₅₀ | ~0.3 nM | 12 hours |
| Various | Human, Rat, Mouse, Chicken | Degradation | Efficient | 12 hours (100 nM) |
| Primary Cardiac Myocytes | N/A | Degradation | Efficient | 12 hours (1 µM) |
Table 2: In Vivo Administration and Efficacy
| Animal Model | Administration Route | Dosage | Outcome |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg, twice a day for 1 day | Degradation in most organs (except brain).[1][4] |
| Mice | Oral (p.o.) | 60 mg/kg, twice a day for 1 day | Significant FKBP12 degradation.[4] |
| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg, twice a day for 2 days | Efficient degradation in most organs.[4] |
| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg, twice a day for 3 days | Efficient degradation in heart, liver, kidney, spleen, lung, stomach.[4] |
Signaling Pathway Modulation
FKBP12 is a known negative regulator of Bone Morphogenetic Protein (BMP) signaling. It binds to BMP type I receptors, preventing their activation. By degrading FKBP12, RC32 can release this inhibition, leading to the potentiation of BMP signaling pathways, such as SMAD1/5 activation.[6][7] This has potential therapeutic applications in diseases related to BMP signaling deficiencies.[6] Importantly, unlike the parent molecule rapamycin, RC32 does not inhibit mTOR or Calcineurin, thus avoiding immunosuppressive side effects.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of RC32.
This protocol is used to determine the dose-dependent degradation of FKBP12 in cell culture.
-
Cell Culture: Plate cells (e.g., Jurkat cells) in appropriate culture medium and allow them to adhere or reach a suitable confluency.
-
Compound Preparation: Prepare a stock solution of RC32 in DMSO. Serially dilute the stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Treatment: Treat the cells with the varying concentrations of RC32 or vehicle control (DMSO) for a specified duration (e.g., 12 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., ß-Actin or GAPDH) to ensure equal protein loading.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control. Calculate DC₅₀ (the concentration at which 50% of the protein is degraded).[4]
These assays confirm that degradation is mediated by the proteasome and requires RC32 to bind both FKBP12 and CRBN.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM bortezomib (B1684674) or carfilzomib) for 3 hours before adding RC32 (e.g., 10 nM).[2][3] A blockage of RC32-induced degradation confirms dependence on the proteasome.[2]
-
Competition Assay: Co-treat cells with a fixed concentration of RC32 and an excess of a competitive binder.
References
- 1. researchgate.net [researchgate.net]
- 2. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
FKBP12: A Comprehensive Technical Guide to its Function and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK506-binding protein 12 (FKBP12) is a small, highly conserved 12 kDa cytosolic protein that belongs to the immunophilin family.[1] It possesses peptidyl-prolyl isomerase (PPIase) activity, which catalyzes the cis-trans isomerization of proline residues in proteins, a crucial step in protein folding and function.[1][2] Beyond its enzymatic role, FKBP12 is a key regulator in several critical signaling pathways and serves as the primary intracellular receptor for the immunosuppressive drugs tacrolimus (B1663567) (FK506) and sirolimus (rapamycin).[1] This guide provides an in-depth technical overview of FKBP12's core functions, its involvement in major signaling cascades, and detailed experimental protocols for its study.
Core Functions of FKBP12
FKBP12's physiological significance extends beyond its intrinsic enzymatic activity. It acts as a molecular switch and scaffold, modulating the activity of several key cellular players:
-
Immunosuppression: The most well-characterized function of FKBP12 is its role in mediating the effects of immunosuppressive drugs. The FKBP12-tacrolimus complex binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase, thereby blocking T-cell activation.[1] Similarly, the FKBP12-rapamycin complex binds to the mTOR (mechanistic target of rapamycin) kinase, inhibiting its function and leading to immunosuppression and anti-proliferative effects.[3]
-
Regulation of Intracellular Calcium Release: FKBP12 is a crucial component of the ryanodine (B192298) receptor (RyR) and inositol (B14025) trisphosphate receptor (IP3R) calcium channels, which are essential for calcium signaling in various cell types, including muscle and neurons. FKBP12 is thought to stabilize the closed state of these channels, preventing aberrant calcium leakage.
-
Modulation of Signaling Pathways: FKBP12 is an integral regulator of the Transforming Growth Factor-β (TGF-β) and mTOR signaling pathways. It directly interacts with the type I TGF-β receptor, preventing its ligand-independent activation.[4] In the mTOR pathway, it acts as the receptor for rapamycin, which then allosterically inhibits mTORC1.[3]
Quantitative Data: Ligand Binding Affinities
The interaction of various ligands with FKBP12 has been extensively studied. The following tables summarize key binding affinity data.
| Ligand | Binding Affinity (K_i) | Cell Line/Assay Condition | Reference |
| Rapamycin | 0.9 nM | Not specified | [5] |
| FK506 | 200 nM | Not specified | [5] |
| Rapamycin | 3.7 ± 0.9 nM | Not specified | [5] |
| FK506 | 104 ± 14 nM | Not specified | [5] |
| FK506 | ~1.7 nM | Peptidyl-prolyl cis-trans isomerization assay | [6] |
| Ligand | Inhibition Constant (IC_50) | Cell Line/Assay Condition | Reference |
| Rapamycin | 0.1 nM | HEK293 cells | [3] |
| SLF | 2.6 µM | FKBP12 | [3] |
| Rapamycin | 0.039 ± 0.006 µM | FRB with FKPB12-FSM | [7] |
| Compound 7 | 92.9 ± 20.9 µM | FRB with FKPB12-FSM | [7][8] |
| Compound 9a | 56.3 ± 10.3 µM | FRB with FKPB12-FSM | [7] |
| Compound 9b | 54.0 ± 6.2 µM | FRB with FKPB12-FSM | [7] |
| Compound 10a | 49.7 ± 4.7 µM | FRB with FKPB12-FSM | [7] |
| Compound 10b | 63.1 ± 6.1 µM | FRB with FKPB12-FSM | [7] |
| Compound 10c | 0.56 µM | FRB with FKPB12-FSM | [7] |
| Compound 10d | 0.63 µM | FRB with FKPB12-FSM | [7] |
| Compound 10e | 1.82 µM | FRB with FKPB12-FSM | [7] |
| Compound 10f | 0.18 µM | FRB with FKPB12-FSM | [7] |
| Ligand | Dissociation Constant (K_d) | Cell Line/Assay Condition | Reference |
| WDB002 | ~4 nM | Not specified | [6] |
| FRAP fragments | ~5 nM | FKBP12-rapamycin binding | [9] |
Signaling Pathways Involving FKBP12
mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. FKBP12 is the intracellular receptor for rapamycin, which, upon binding, forms a complex that allosterically inhibits mTORC1.
Caption: FKBP12 in the mTOR signaling pathway.
TGF-β Signaling Pathway
FKBP12 plays a crucial inhibitory role in the TGF-β signaling pathway by binding to the TGF-β type I receptor (TGFβRI), preventing its ligand-independent activation.[4][10] Upon ligand binding, FKBP12 dissociates, allowing for receptor activation and downstream signaling.[4]
Caption: FKBP12's inhibitory role in TGF-β signaling.
Calcineurin Signaling Pathway
The immunosuppressive effects of tacrolimus (FK506) are mediated through FKBP12. The FKBP12-FK506 complex directly binds to and inhibits the phosphatase activity of calcineurin.
Caption: FKBP12-mediated inhibition of calcineurin.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of FKBP12 and Interacting Proteins
This protocol describes the immunoprecipitation of FKBP12 to identify and study its interacting partners.[11][12][13][14]
Caption: A typical co-immunoprecipitation workflow.
1. Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G agarose (B213101) or magnetic beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
3. Immunoprecipitation:
-
Add an appropriate amount of anti-FKBP12 antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.
5. Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the protein complex.
-
Centrifuge to pellet the beads and collect the supernatant.
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting proteins or by mass spectrometry for unbiased identification of binding partners.
In Vitro mTOR Kinase Assay
This assay measures the kinase activity of mTORC1 and its inhibition by the FKBP12-rapamycin complex.[15][16][17]
1. Immunoprecipitation of mTORC1:
-
Lyse cells expressing tagged mTOR (e.g., Myc-mTOR) as described in the Co-IP protocol.
-
Immunoprecipitate mTORC1 using an anti-tag antibody (e.g., anti-Myc) and Protein A/G beads.
-
Wash the immunoprecipitates twice with lysis buffer and once with mTOR kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
2. Kinase Reaction:
-
Resuspend the mTORC1-bead complex in 30 µL of kinase assay buffer.
-
For inhibition, pre-incubate the complex with the FKBP12-rapamycin complex (pre-formed by incubating recombinant FKBP12 and rapamycin) for 15 minutes at room temperature.
-
Add a substrate such as recombinant 4E-BP1.
-
Initiate the kinase reaction by adding ATP (final concentration ~100 µM) and incubate at 30°C for 20-30 minutes with gentle shaking.
3. Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by SDS-PAGE and Western blotting using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).
Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This chymotrypsin-coupled assay measures the PPIase activity of FKBP12.[18][19][20][21]
1. Reagents:
-
Assay buffer: 50 mM HEPES, pH 8.0, 100 mM NaCl.
-
Substrate: N-succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-ALPF-pNA).
-
α-chymotrypsin.
-
Recombinant FKBP12.
2. Assay Procedure:
-
Equilibrate all reagents to the assay temperature (e.g., 10°C).
-
In a cuvette, mix the assay buffer, α-chymotrypsin, and FKBP12.
-
Initiate the reaction by adding the substrate.
-
The cis isomer of the substrate is converted to the trans isomer by FKBP12.
-
The trans isomer is cleaved by chymotrypsin, releasing p-nitroaniline.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.
3. Data Analysis:
-
The rate of the reaction is proportional to the PPIase activity of FKBP12.
-
Inhibition can be measured by pre-incubating FKBP12 with an inhibitor before adding the substrate.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat changes upon binding of a ligand to a protein, providing thermodynamic parameters of the interaction.[22][23][24][25][26]
1. Sample Preparation:
-
Dialyze both FKBP12 and the ligand extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of both protein and ligand.
-
Degas both solutions immediately before the experiment.
2. ITC Experiment:
-
Load the FKBP12 solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe at a concentration typically 10-20 fold higher than the protein concentration.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat released or absorbed after each injection.
3. Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique to monitor biomolecular interactions in real-time, providing kinetic parameters (association and dissociation rates).[27][28][29][30]
1. Sensor Chip Preparation:
-
Immobilize recombinant FKBP12 onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
A reference flow cell should be prepared in parallel (e.g., by blocking the surface or immobilizing an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
2. Binding Analysis:
-
Inject a series of concentrations of the analyte (ligand) over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (in Resonance Units, RU) in real-time during the association phase.
-
After the injection, flow buffer over the surface to monitor the dissociation phase.
3. Data Analysis:
-
Fit the sensorgrams from different analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
FKBP12 is a multifaceted protein with crucial roles in a variety of cellular processes, from immunosuppression to calcium signaling and the regulation of key signaling pathways like mTOR and TGF-β. Its well-defined interactions with small molecules have made it a valuable target for drug development and a powerful tool in chemical biology. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and scientists aiming to further elucidate the intricate functions of FKBP12 and explore its therapeutic potential.
References
- 1. FKBP - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of TGFβ receptor inhibition by FKBP12 | The EMBO Journal [link.springer.com]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Requirements for peptidyl-prolyl isomerization activity: a comprehensive mutational analysis of the substrate-binding cavity of FK506-binding protein 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biokin.com [biokin.com]
- 21. Requirements for peptidyl-prolyl isomerization activity: A comprehensive mutational analysis of the substrate-binding cavity of FK506-binding protein 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 23. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 24. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 27. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 28. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
RC32 PROTAC: A Chemical Probe for Targeted FKBP12 Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. This guide provides a comprehensive technical overview of RC32, a potent and well-characterized PROTAC designed to induce the degradation of the FK506-binding protein 12 (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase implicated in various cellular processes, including protein folding, signal transduction, and immunosuppression.[1] RC32 serves as a valuable chemical probe for studying the biological consequences of FKBP12 knockdown in a rapid, reversible, and dose-dependent manner.
RC32 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] Specifically, RC32 utilizes rapamycin (B549165) as the FKBP12-binding moiety and pomalidomide (B1683931) to engage the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This dual binding induces the formation of a ternary complex between FKBP12, RC32, and CRBN, leading to the polyubiquitination of FKBP12 and its subsequent degradation by the proteasome.[3]
This guide will detail the quantitative data associated with RC32's activity, provide comprehensive experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows involved.
Data Presentation
The following tables summarize the quantitative data for RC32, providing insights into its degradation efficiency, selectivity, and in vivo activity.
Table 1: In Vitro Degradation Efficiency of RC32
| Cell Line | DC50 (nM) | Incubation Time (hours) | Species | Reference |
| Jurkat | ~0.3 | 12 | Human | [4] |
| Hep3B | 0.9 | Not Specified | Human | [5] |
| HuH7 | 0.4 | Not Specified | Human | [5] |
| Other Human Cell Lines | Potent | 12 | Human | [3] |
| Rat Cells | Potent | 12 | Rat | [3] |
| Mouse Cells | Potent | 12 | Mouse | [3] |
| Chicken Cells | Potent | 12 | Chicken | [3] |
| Primary Cardiac Myocytes | Potent (at 1 µM) | 12 | Mouse | [3] |
Table 2: In Vivo Administration and Efficacy of RC32
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg, twice a day for 1 day | Significant FKBP12 degradation in most organs (except brain) | [4] |
| Mice | Oral (p.o.) | 60 mg/kg, twice a day for 1 day | Significant FKBP12 degradation | [2][4] |
| Rats | Intraperitoneal (i.p.) | 20 mg/kg, twice a day for 1 day | High degradation efficiency of FKBP12 | [2] |
| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg, twice a day for 2 days | Efficient degradation of FKBP12 in most organs examined | [4] |
| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg, twice a day for 3 days | Efficient degradation of FKBP12 in heart, liver, kidney, spleen, lung, stomach | [4] |
Table 3: Selectivity Profile of RC32
| Protein Family | Specific Isoforms | Effect of RC32 | Reference |
| FKBPs | FKBP51, FKBP11 | No evident degradation in Jurkat cells | [3] |
| FKBPs | FKBP25 | Degradation can be controlled with proper dosage | [3] |
| Kinases | S6K, S6 (mTOR pathway downstream effectors) | No influence on phosphorylation | [3] |
| Other | Calcineurin | No inhibition of activity | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of RC32.
Western Blotting for FKBP12 Degradation
This protocol is adapted from standard procedures for assessing PROTAC-mediated protein degradation.
a. Cell Culture and Treatment:
-
Seed cells (e.g., Jurkat) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of RC32 (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for the desired duration (e.g., 12 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a bicinchoninic acid (BCA) protein assay.
c. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FKBP12 (diluted in blocking buffer) overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
e. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the FKBP12 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the RC32 concentration to determine the DC50 value.
Cell Viability Assay
This protocol outlines a general method to assess the effect of RC32 on cell proliferation.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of RC32. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
b. Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
c. Viability Measurement (using a reagent like CellTiter-Glo®):
-
Equilibrate the 96-well plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
d. Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the RC32 concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol provides a framework for demonstrating the formation of the FKBP12-RC32-CRBN ternary complex.
a. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) known to express both FKBP12 and CRBN.
-
Treat the cells with RC32 at a concentration known to induce degradation (e.g., 100 nM) and a vehicle control (DMSO) for a short duration (e.g., 2-4 hours) to capture the complex before significant degradation occurs. To stabilize the complex, a proteasome inhibitor (e.g., MG132) can be added prior to RC32 treatment.
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
c. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against either FKBP12 or CRBN (or a tag if using overexpressed tagged proteins) overnight at 4°C with gentle rotation. A control immunoprecipitation with a non-specific IgG antibody should be performed in parallel.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
d. Washes and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
e. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against FKBP12, CRBN, and any relevant tags to detect the co-immunoprecipitated proteins. The presence of both FKBP12 and CRBN in the immunoprecipitate from the RC32-treated sample (and their absence or significant reduction in the control samples) would indicate the formation of the ternary complex.
Mandatory Visualizations
Signaling Pathways
The degradation of FKBP12 by RC32 can impact several key signaling pathways.
Caption: Mechanism of action of RC32 PROTAC.
Caption: Involvement of FKBP12 in the mTOR signaling pathway.
Caption: Role of FKBP12 in regulating the TGF-β signaling pathway.
Experimental Workflow
Caption: General experimental workflow for characterizing RC32.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating BMP Signaling with RC32 PROTAC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the use of RC32, a Proteolysis Targeting Chimera (PROTAC), to investigate and modulate BMP signaling. RC32 operates by targeting the FK506-Binding Protein 12 (FKBP12) for degradation, a protein known to inhibit BMP type I receptors.[2][3] By degrading FKBP12, RC32 effectively potentiates BMP signaling, offering a powerful tool for studying this pathway and for potential therapeutic applications.[2][3]
This document details the mechanism of action of RC32, presents quantitative data on its efficacy, provides comprehensive experimental protocols for its characterization, and visualizes key processes using Graphviz diagrams.
Data Presentation
RC32-Mediated FKBP12 Degradation
RC32 is a potent and specific degrader of FKBP12.[2][4] Its efficacy has been demonstrated across various cell lines.
| Cell Line | DC50 (nM) | Treatment Time (hours) | Reference |
| Jurkat | ~0.3 | 12 | [2] |
| Hep3B | 0.9 | 15 | [2] |
| HuH7 | 0.4 | 15 | [2] |
Table 1: Dose-Dependent Degradation of FKBP12 by RC32 in Various Cell Lines. The half-maximal degradation concentration (DC50) indicates the potency of RC32 in inducing the degradation of FKBP12.
The degradation of FKBP12 by RC32 is a rapid process, with near-complete degradation observed within 4 to 6 hours of treatment in hepatocellular carcinoma cell lines.[2] Furthermore, the effect is sustained, with phosphorylated SMAD1/5/8 (pSMAD1/5/8) levels, a downstream marker of BMP signaling activation, remaining elevated for more than 36 hours after RC32 washout, in contrast to the transient activation seen with small molecule inhibitors like FK506 or Rapamycin.[2]
Potentiation of BMP Signaling by RC32
Degradation of FKBP12 by RC32 leads to a significant increase in BMP signaling activity, as evidenced by the phosphorylation of SMAD1/5/8 and the upregulation of BMP target genes.
| Cell Line | Treatment | Fold Change in pSMAD1/5/8 | Fold Change in ID1 mRNA | Reference |
| Hep3B | RC32 (100 nM, 15h) | Dose-dependent increase | Upregulated | [2][3] |
| HuH7 | RC32 (100 nM, 15h) | Dose-dependent increase | Upregulated | [2][3] |
| Multiple Myeloma | RC32 + BMP6 | Potentiated SMAD1/5 activity | - | [5] |
Table 2: Quantitative Analysis of BMP Pathway Activation by RC32. RC32 treatment leads to a significant, dose-dependent increase in the phosphorylation of SMAD1/5/8 and the expression of the BMP target gene ID1.
Synergistic Effect of RC32 and BMP Ligands on Cell Viability
In the context of multiple myeloma, where BMP signaling can induce apoptosis, RC32 acts synergistically with BMP ligands to reduce cell viability.
| Cell Line | Treatment | Effect on Cell Viability | Reference |
| INA-6 | RC32 + BMP6 (7.5 ng/mL) | Potent enhancement of BMP6-induced loss of viability | [5] |
| IH-1 | RC32 + BMP6 (7.5 ng/mL) | Enhanced BMP6-induced loss of viability | [5] |
| Karpas-417 | RC32 + BMP6 (7.5 ng/mL) | Enhanced BMP6-induced loss of viability | [5] |
Table 3: Synergistic Cytotoxicity of RC32 and BMP6 in Multiple Myeloma Cell Lines. The combination of RC32 and BMP6 leads to a more pronounced decrease in cell viability compared to either agent alone.
Experimental Protocols
Western Blotting for FKBP12 Degradation and pSMAD1/5/8 Activation
This protocol details the assessment of protein degradation and signaling pathway activation via western blotting.
Materials:
-
Cell culture reagents
-
RC32 PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12, anti-pSMAD1/5/8, anti-SMAD1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of RC32 for the desired time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for BMP Target Gene Expression
This protocol outlines the measurement of changes in the expression of BMP target genes, such as ID1 and SMAD7.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., ID1, SMAD7) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with RC32 as described for the western blot protocol. Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression, normalized to the reference gene.
Cell Viability (MTT) Assay
This protocol describes how to assess the effect of RC32, alone or in combination with BMP ligands, on cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
RC32 PROTAC and BMP ligand (e.g., BMP6)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of RC32, with or without a fixed concentration of a BMP ligand. Include appropriate vehicle and ligand-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Canonical BMP Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nva.sikt.no [nva.sikt.no]
- 4. researchgate.net [researchgate.net]
- 5. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma | Haematologica [haematologica.org]
RC32 PROTAC: A Novel Approach to Modulate Iron Metabolism via Targeted FKBP12 Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the PROTAC (Proteolysis Targeting Chimera) RC32, focusing on its mechanism of action and its significant impact on iron metabolism. RC32 offers a novel chemical knockdown strategy to study the in vivo functions of FKBP12 and presents a potential therapeutic avenue for diseases characterized by iron overload.
Introduction to RC32 PROTAC
RC32 is a potent and specific degrader of the FK506-binding protein 12 (FKBP12). It is a heterobifunctional molecule composed of three key components: a ligand that binds to FKBP12 (Rapamycin), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (Pomalidomide), and a linker connecting the two. This design allows RC32 to recruit FKBP12 to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.
Mechanism of Action: Linking FKBP12 Degradation to Iron Metabolism
The primary mechanism by which RC32 influences iron metabolism is through the activation of the Bone Morphogenetic Protein (BMP) signaling pathway. FKBP12 is a known inhibitor of the BMP type I receptor. By degrading FKBP12, RC32 releases this inhibition, leading to the activation of the BMP signaling cascade.
Activated BMP receptors phosphorylate Smad1/5/8 proteins. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and act as transcription factors to upregulate the expression of hepcidin (B1576463). Hepcidin is the master regulator of iron homeostasis. It functions by binding to the iron exporter ferroportin on the surface of enterocytes and macrophages, inducing its internalization and degradation. This ultimately leads to a decrease in dietary iron absorption and a reduction in the release of recycled iron into the circulation, resulting in lower serum iron levels.[1][2]
A significant advantage of RC32 over traditional FKBP12 ligands like FK506 and Rapamycin is its lack of immunosuppressive activity. While FK506 and Rapamycin also activate BMP signaling, they concurrently inhibit calcineurin and mTOR, respectively, leading to immunosuppression. RC32-mediated degradation of FKBP12 does not affect these pathways, making it a more specific tool for studying and potentially treating iron-related disorders.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and in vivo effects of RC32.
Table 1: In Vitro Efficacy of RC32
| Cell Line | DC50 (nM) | Treatment Duration (hours) |
| Jurkat | ~0.3 | 12 |
| Hep3B | 0.9 | Not Specified |
| HuH7 | 0.4 | Not Specified |
Table 2: In Vivo Studies with RC32
| Animal Model | Dosage and Administration | Duration | Key Findings |
| Mice | 30 mg/kg, i.p., twice a day | 1 day | Significant degradation of FKBP12 in most organs (except brain). |
| Mice | 60 mg/kg, orally, twice a day | 1 day | Significant degradation of FKBP12. |
| Mice | Not Specified | Not Specified | Transiently elevated serum hepcidin and reduced serum iron levels, comparable to FK506.[1][4] |
| Bama Pigs (20 kg) | 8 mg/kg, i.p., twice a day | 2 days | Efficient degradation of FKBP12 in most examined organs. |
| Rhesus Monkeys | 8 mg/kg, i.p., twice a day | 3 days | Efficient degradation of FKBP12 in heart, liver, kidney, spleen, lung, and stomach. |
Experimental Protocols
In Vitro FKBP12 Degradation Assay
Objective: To determine the DC50 of RC32 in a specific cell line.
Methodology:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates. Treat the cells with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) for 12 hours. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 (e.g., rabbit anti-FKBP12) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control. Calculate the percentage of FKBP12 degradation for each RC32 concentration relative to the vehicle control. Determine the DC50 value by plotting the percentage of degradation against the log of the RC32 concentration and fitting the data to a dose-response curve.
In Vivo Study of RC32's Effect on Iron Metabolism in Mice
Objective: To assess the impact of RC32 administration on serum hepcidin and iron levels in mice.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice (8-10 weeks old). House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
RC32 Formulation and Administration: Prepare RC32 for intraperitoneal (i.p.) injection. A typical formulation involves dissolving RC32 in DMSO to create a stock solution, which is then diluted with a vehicle such as a mixture of PEG300, Tween-80, and saline.
-
Experimental Groups:
-
Vehicle control group (receiving the vehicle solution).
-
RC32 treatment group (e.g., 30 mg/kg body weight, administered i.p. twice daily).
-
-
Treatment and Sample Collection: Administer the treatment for a specified duration (e.g., 1-3 days). At the end of the treatment period, collect blood samples via cardiac puncture or tail vein bleeding.
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge at 2,000 x g for 10 minutes to separate the serum. Store the serum at -80°C until analysis.
-
Serum Hepcidin Measurement (ELISA):
-
Use a commercially available mouse hepcidin ELISA kit.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves adding standards and serum samples to a microplate pre-coated with an anti-hepcidin antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the hepcidin concentration in the serum samples based on the standard curve.
-
-
Serum Iron Measurement:
-
Use a commercially available colorimetric serum iron assay kit.
-
The principle of the assay usually involves the dissociation of iron from transferrin in an acidic buffer, followed by the reduction of Fe³⁺ to Fe²⁺ and the formation of a colored complex with a chromogen (e.g., ferrozine).
-
Measure the absorbance of the colored complex and calculate the serum iron concentration based on a standard curve.
-
-
Data Analysis: Compare the serum hepcidin and iron levels between the vehicle-treated and RC32-treated groups using an appropriate statistical test (e.g., t-test).
Visualizations
Caption: Mechanism of RC32-mediated FKBP12 degradation.
Caption: RC32's effect on the iron metabolism signaling pathway.
References
Unraveling the Cellular Tapestry: A Technical Guide to the Consequences of FKBP12 Degradation by RC32
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, enabling the targeted degradation of previously "undruggable" proteins. RC32, a potent and specific PROTAC, leverages this technology to induce the degradation of FK506-Binding Protein 12 (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase implicated in a multitude of cellular processes, including signal transduction, protein folding, and ion channel regulation.[1][2][3] This technical guide provides an in-depth exploration of the cellular sequelae of RC32-mediated FKBP12 degradation, offering a comprehensive resource for researchers in drug discovery and cellular biology. We will delve into the quantitative effects of RC32, the detailed methodologies for its characterization, and the intricate signaling pathways it perturbs.
Mechanism of Action: RC32-Mediated FKBP12 Degradation
RC32 is a heterobifunctional molecule composed of a ligand that binds to FKBP12 (a derivative of rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[4][5] By simultaneously engaging both FKBP12 and CRBN, RC32 facilitates the formation of a ternary complex. This proximity induces the polyubiquitination of FKBP12 by the E3 ligase machinery, marking it for degradation by the 26S proteasome.[6] The catalytic nature of this process allows a single molecule of RC32 to induce the degradation of multiple FKBP12 proteins.[6]
Quantitative Analysis of RC32-Induced FKBP12 Degradation
The potency of RC32 is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). These parameters are crucial for comparing the efficacy of RC32 across different cell types and experimental conditions.
| Cell Line | DC50 (nM) | Treatment Time (hours) | Dmax (%) | Reference |
| Jurkat | ~0.3 | 12 | >90 | [4][5] |
| Hep3B | 0.9 | - | >90 | [7] |
| HuH7 | 0.4 | - | >90 | [7] |
Table 1: In Vitro Degradation of FKBP12 by RC32. This table summarizes the reported DC50 values for RC32 in various human cell lines. The Dmax is consistently high, indicating efficient degradation of FKBP12.
| Animal Model | Administration Route | Dosage | Treatment Duration | Organ(s) with Significant Degradation | Reference |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg (twice a day) | 1 day | Most organs (except brain) | [4] |
| Mice | Oral | 60 mg/kg (twice a day) | 1 day | Most organs | [4] |
| Rats | Intraperitoneal (i.p.) | 20 mg/kg (twice every 12h) | 1 day | High degradation efficiency | |
| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg (twice a day) | 2 days | Most organs | [4] |
| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg (twice a day) | 3 days | Heart, liver, kidney, spleen, lung, stomach | [4] |
Table 2: In Vivo Degradation of FKBP12 by RC32. This table highlights the in vivo efficacy of RC32 in various animal models, demonstrating its potential for systemic administration.
Experimental Protocols
Robust and reproducible experimental design is paramount for evaluating the cellular consequences of FKBP12 degradation. Below are detailed protocols for key assays.
Western Blotting for DC50 and Dmax Determination
Western blotting is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.[2][3]
a. Cell Seeding and Treatment:
-
Seed cells (e.g., Jurkat, Hep3B) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of RC32 in culture medium. A typical concentration range is 0.1 nM to 1000 nM.
-
Treat cells with the RC32 dilutions or vehicle control (e.g., DMSO) for a specified duration (e.g., 12, 24, or 48 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
c. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
e. Detection and Data Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software.
-
Normalize the FKBP12 band intensity to the loading control.
-
Calculate the percentage of remaining FKBP12 relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of RC32 concentration to determine the DC50 and Dmax values.
SMAD Signaling Reporter Gene Assay
This assay measures the transcriptional activity of the SMAD pathway, which is modulated by FKBP12's interaction with the TGF-β receptor.[8]
a. Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect cells with a SMAD Binding Element (SBE)-luciferase reporter vector and a constitutively active Renilla luciferase vector (for normalization).
b. Treatment:
-
24 hours post-transfection, replace the medium with a low-serum medium.
-
Treat cells with RC32 at various concentrations, with or without a TGF-β family ligand (e.g., BMP2/6), for 18-24 hours.
c. Luciferase Assay:
-
Lyse the cells.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity in RC32-treated cells to control cells to determine the effect on SMAD transcriptional activity.
Cell Viability (MTT) Assay
This assay assesses the impact of FKBP12 degradation on cell viability and proliferation.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with a serial dilution of RC32 for the desired duration (e.g., 24, 48, 72 hours).
b. MTT Assay:
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[5][7][9][10]
c. Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Intracellular Calcium Imaging
To investigate the effect of FKBP12 degradation on calcium signaling, intracellular calcium levels can be monitored using fluorescent indicators.[1][6][11][12][13]
a. Cell Loading:
-
Load cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.
b. Treatment and Stimulation:
-
Treat cells with RC32 for a sufficient time to induce FKBP12 degradation.
-
Stimulate cells with an agonist that induces calcium release (e.g., caffeine (B1668208) for ryanodine (B192298) receptors or ATP for IP3 receptors).
c. Imaging and Data Analysis:
-
Record fluorescent signals using a fluorescence microscope or a plate reader.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths.
-
Analyze the amplitude, frequency, and duration of calcium transients in RC32-treated versus control cells.
Cellular Consequences of FKBP12 Degradation
Potentiation of TGF-β/BMP Signaling
FKBP12 is a known negative regulator of the Transforming Growth Factor-beta (TGF-β) type I receptor.[1][12] By binding to the receptor's glycine-serine-rich (GS) domain, FKBP12 prevents its spontaneous activation. Degradation of FKBP12 by RC32 removes this inhibitory constraint, leading to the potentiation of downstream signaling through the SMAD pathway.[7][8] Specifically, in multiple myeloma cells, RC32 treatment has been shown to enhance ligand-induced phosphorylation of SMAD1/5, leading to increased expression of target genes like ID1 and ultimately inducing cell death.[8]
Avoidance of mTOR Inhibition and Immunosuppression
Rapamycin, the parent compound of the FKBP12-binding moiety of RC32, exerts its immunosuppressive effects by forming a complex with FKBP12 that inhibits the mammalian Target of Rapamycin (mTOR).[2] However, RC32 is designed to degrade FKBP12 rather than form a stable inhibitory complex with it. Studies have shown that RC32 does not inhibit the phosphorylation of mTOR or its downstream effector S6 Kinase (S6K).[5][7][8] This is a critical distinction, as it suggests that RC32 can potentiate TGF-β/BMP signaling without the concomitant immunosuppressive activity associated with mTOR inhibitors like rapamycin.[7]
Modulation of Intracellular Calcium Signaling
FKBP12 is a crucial regulatory subunit of two major intracellular calcium release channels: the ryanodine receptor (RyR) and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R).[1][3] It stabilizes the closed state of these channels, preventing aberrant calcium leakage from the sarcoplasmic/endoplasmic reticulum.[14][15][16] The degradation of FKBP12 by RC32 is therefore expected to disinhibit these channels, leading to an increase in the frequency and/or amplitude of intracellular calcium signals. This could have profound effects on cellular processes that are regulated by calcium, such as muscle contraction, neurotransmission, and gene expression.[17][18][19] Further investigation is warranted to fully elucidate the specific consequences of RC32-mediated FKBP12 degradation on calcium dynamics in different cell types.
Conclusion
RC32-mediated degradation of FKBP12 presents a powerful tool for dissecting the multifaceted roles of this protein and holds therapeutic potential in diseases where FKBP12 is dysregulated. The key cellular consequences—potentiation of TGF-β/BMP signaling, avoidance of mTOR-mediated immunosuppression, and modulation of intracellular calcium dynamics—highlight the nuanced effects that can be achieved through targeted protein degradation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the intricate cellular tapestry that is altered by the removal of FKBP12. As the field of targeted protein degradation continues to evolve, a thorough understanding of the cellular consequences of compounds like RC32 will be essential for their successful translation into novel therapeutics.
References
- 1. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. amsbio.com [amsbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. berthold.com [berthold.com]
- 12. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 13. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stabilization of calcium release channel (ryanodine receptor) function by FK506-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FKBP12 modulates gating of the ryanodine receptor/calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FK506-binding protein (FKBP12) regulates ryanodine receptor-evoked Ca2+ release in colonic but not aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PKA phosphorylation dissociates FKBP12.6 from the calcium release channel (ryanodine receptor): defective regulation in failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FKBP12 activates the cardiac ryanodine receptor Ca2+-release channel and is antagonised by FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
RC32 PROTAC: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC32 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the FK506-Binding Protein 12 (FKBP12).[1][2] As a heterobifunctional molecule, RC32 links a ligand for FKBP12 (rapamycin) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide).[1][3] This dual binding facilitates the formation of a ternary complex between FKBP12 and CRBN, leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.[3][4][5] This targeted protein degradation approach offers a powerful tool for studying the cellular functions of FKBP12 and exploring its therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[2][6]
These application notes provide a comprehensive guide for the in vitro use of RC32, including its mechanism of action, key quantitative data, and detailed protocols for cell-based assays.
Mechanism of Action
The mechanism of RC32-mediated degradation of FKBP12 is a multi-step process initiated by the formation of a ternary complex. RC32 simultaneously binds to FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.
Signaling Pathways
FKBP12 is a known regulator of several signaling pathways. Its degradation by RC32 can lead to the modulation of these pathways. For instance, FKBP12 is an inhibitor of the TGF-β type I receptor, and its degradation can potentiate BMP-induced SMAD1/5 signaling.[7]
Quantitative Data
The following table summarizes the in vitro activity of RC32 in various cell lines.
| Cell Line | Assay Type | Parameter | Value | Treatment Time | Reference |
| Jurkat | Western Blot | DC₅₀ | ~0.3 nM | 12 hours | [1] |
| Multiple Myeloma | Cell Viability | - | Potentiated ligand-induced cell death | - | |
| Various (Human, Rat, Mouse, Chicken) | Western Blot | - | Efficient degradation at 100 nM | 12 hours | [3] |
| Primary Cardiac Myocytes | Western Blot | - | Efficient degradation at 1 µM | 12 hours | [3] |
Experimental Protocols
A. Cell Culture
Jurkat cells (human T lymphocyte) are a commonly used cell line for evaluating RC32 activity.
Materials:
-
Jurkat cells (e.g., ATCC TIB-152)
-
RPMI 1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium: Prepare RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Quickly thaw a frozen vial of Jurkat cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Maintenance: Culture cells in T-75 flasks at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Maintain the culture by adding fresh medium every 2-3 days.
-
Subculturing: When the cell density exceeds 8 x 10⁵ cells/mL, split the culture. Transfer the desired volume of cell suspension to a new flask and add fresh complete growth medium to the appropriate volume.
B. RC32 Stock Solution Preparation
Materials:
-
RC32 PROTAC powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of RC32 (e.g., 10 mM) in DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
For cell-based assays, dilute the stock solution to the desired final concentrations in the complete growth medium. Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
C. Western Blot for FKBP12 Degradation
This protocol is designed to assess the dose-dependent degradation of FKBP12 following RC32 treatment.
Materials:
-
Jurkat cells
-
RC32 PROTAC
-
6-well plates
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-FKBP12
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed Jurkat cells in 6-well plates at a density of 5 x 10⁵ cells/well. Treat the cells with a serial dilution of RC32 (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for 12 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add ECL substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC₅₀ value.
D. Cell Viability Assay
This assay is used to determine the effect of RC32-mediated FKBP12 degradation on cell viability.
Materials:
-
Jurkat cells
-
RC32 PROTAC
-
96-well opaque plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed Jurkat cells in a 96-well opaque plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Compound Treatment: Treat the cells with a serial dilution of RC32 and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the IC₅₀ or GI₅₀ value.
E. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to confirm the formation of the FKBP12-RC32-CRBN ternary complex.
Materials:
-
Cells expressing tagged versions of FKBP12 or CRBN (optional but recommended)
-
RC32 PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-FKBP12 or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Cell Treatment: Treat cells with RC32 at a concentration known to induce degradation (e.g., 5x DC₅₀) for a short time (e.g., 1-4 hours). Co-treat with a proteasome inhibitor for the last 4 hours to stabilize the ubiquitinated protein.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-3 hours.
-
Wash the beads several times with wash buffer.
-
-
Elution and Western Blot: Elute the protein complexes from the beads. Analyze the eluates by Western blotting using antibodies against FKBP12 and CRBN to detect the co-immunoprecipitated proteins.
Troubleshooting
-
No/Weak Degradation:
-
Confirm the activity of RC32 by using a positive control cell line.
-
Optimize the treatment time and concentration.
-
Ensure the proteasome is active in your cell line.
-
-
High Background in Western Blot:
-
Optimize the blocking conditions and antibody concentrations.
-
Increase the number and duration of washes.
-
-
Variability in Cell Viability Assays:
-
Ensure consistent cell seeding density.
-
Check for and prevent edge effects in the 96-well plate.
-
Conclusion
RC32 is a valuable research tool for inducing the selective degradation of FKBP12 in vitro. The protocols outlined in this guide provide a framework for researchers to effectively utilize RC32 in their studies of FKBP12 biology and its role in disease. Careful optimization of experimental conditions for specific cell lines and research questions is recommended for achieving robust and reproducible results.
References
- 1. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Jurkat Cell Treatment with RC32 PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of small molecules that induce the degradation of specific target proteins.[1] They function by hijacking the cell's natural ubiquitin-proteasome system.[2] A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
RC32 is a potent and specific PROTAC designed to target the FK506-binding protein 12 (FKBP12).[2][4] It is composed of a rapamycin (B549165) moiety that binds to FKBP12 and a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ligase.[4][5] This application note provides detailed protocols for treating Jurkat cells, a human T lymphocyte cell line, with RC32 to induce the degradation of FKBP12.[6][7] It also includes quantitative data on the efficacy of RC32 and diagrams illustrating the mechanism of action and experimental workflow.
Data Presentation
Table 1: RC32-Induced FKBP12 Degradation in Jurkat Cells
| Parameter | Value | Reference |
| DC50 (12 h treatment) | ~0.3 nM | [2] |
| Effective Concentration Range | 0.1 nM - 1000 nM | [5] |
| Time to significant degradation | 2 - 12 hours | [2][5] |
| Recovery of FKBP12 (post-washout) | Full recovery in 96 hours | [2][5] |
Table 2: Selectivity of RC32 in Jurkat Cells
| Protein | Degradation by RC32 | Reference |
| FKBP12 | Yes | [2][5] |
| FKBP51 | No evident degradation | [2][5] |
| FKBP11 | No evident degradation | [2][5] |
| FKBP25 | Degradation can be controlled with dose | [5] |
Signaling Pathway
The mechanism of action of RC32 involves the formation of a ternary complex between FKBP12, RC32, and the CRBN E3 ligase. This proximity allows for the transfer of ubiquitin from the E3 ligase to FKBP12, leading to its subsequent degradation by the proteasome.
Caption: Mechanism of RC32-induced degradation of FKBP12.
Experimental Protocols
Jurkat Cell Culture
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI 1640 medium with 2mM L-glutamine (e.g., Gibco/Invitrogen)[7][8]
-
Fetal Bovine Serum (FBS), heat-inactivated[8]
-
Penicillin-Streptomycin solution (100X)[8]
-
Phosphate-Buffered Saline (PBS), sterile
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS and 1X Penicillin-Streptomycin.[8]
-
Thawing Frozen Cells:
-
Quickly thaw a vial of frozen Jurkat cells in a 37°C water bath.[6][8]
-
Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[7]
-
Centrifuge at approximately 125-500 x g for 5-7 minutes.[6][8]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.[8]
-
Transfer the cell suspension to a culture flask at a density of 1 x 105 cells/mL.[8]
-
-
Cell Maintenance:
-
Maintain the culture in a humidified incubator at 37°C with 5% CO2.[7][8]
-
Keep the cell density between 1 x 105 and 3 x 106 cells/mL.[8] Do not exceed 3 x 106 cells/mL.[6]
-
Subculture the cells every 2-3 days by splitting the culture to a density of 1 x 105 cells/mL.[6][8] This can be done by adding fresh medium or by centrifuging the cells and resuspending in fresh medium.[6]
-
RC32 PROTAC Treatment of Jurkat Cells
Materials:
-
Jurkat cells in suspension culture
-
RC32 PROTAC (stock solution in DMSO)
-
Complete growth medium
-
Multi-well plates (e.g., 6-well or 12-well)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed Jurkat cells in multi-well plates at a density of 1 x 106 cells/mL in complete growth medium.
-
RC32 Dilution: Prepare serial dilutions of RC32 in complete growth medium from the stock solution. Ensure the final concentration of DMSO in the culture is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Treatment:
-
Add the diluted RC32 to the appropriate wells to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).[5]
-
Add an equivalent volume of vehicle (DMSO in medium) to the control wells.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for the desired treatment duration (e.g., 2, 12, or 24 hours).[2][5]
Western Blotting for FKBP12 Degradation
Materials:
-
Treated and control Jurkat cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-FKBP12 and anti-ß-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis:
-
Harvest the Jurkat cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.[2]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for ß-Actin as a loading control.[5]
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the extent of FKBP12 degradation relative to the loading control.
Experimental Workflow Visualization
Caption: General workflow for RC32 treatment and analysis.
References
- 1. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Jurkat Cell Line - Creative Biogene [creative-biogene.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for In Vivo Administration of RC32 PROTAC in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. RC32 is a potent and selective PROTAC designed to target the FK506-Binding Protein 12 (FKBP12) for degradation.[1][2] This document provides detailed application notes and protocols for the in vivo administration of RC32 in mouse models, intended to guide researchers in pharmacology, drug discovery, and preclinical development.
RC32 is a heterobifunctional molecule that consists of a ligand that binds to FKBP12 (a derivative of rapamycin) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[1][3] This induced proximity facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.[1] The degradation of FKBP12 has been shown to impact various cellular processes, including the potentiation of Bone Morphogenetic Protein (BMP) signaling.[4][5]
Mechanism of Action of RC32
The mechanism of RC32-mediated degradation of FKBP12 is a multi-step process within the cell, leveraging the endogenous ubiquitin-proteasome system.
Data Presentation
In Vitro Efficacy of RC32
| Cell Line | DC50 (nM) | Treatment Duration (hours) | Reference |
| Jurkat | ~0.3 | 12 | [2] |
| Hep3B | 0.9 | Not Specified | [4] |
| HuH7 | 0.4 | Not Specified | [4] |
In Vivo FKBP12 Degradation in Mice
Intraperitoneal (i.p.) Administration
| Tissue | Dosage | Treatment Duration | % FKBP12 Degradation | Reference |
| Heart | 30 mg/kg, twice a day | 1 day | >90% | [1] |
| Liver | 30 mg/kg, twice a day | 1 day | >90% | [1] |
| Kidney | 30 mg/kg, twice a day | 1 day | >90% | [1] |
| Spleen | 30 mg/kg, twice a day | 1 day | >90% | [1] |
| Lung | 30 mg/kg, twice a day | 1 day | >90% | [1] |
| Stomach | 30 mg/kg, twice a day | 1 day | >90% | [1] |
| Brain | 30 mg/kg, twice a day | 1 day | No significant degradation | [2] |
Oral Administration
| Tissue | Dosage | Treatment Duration | % FKBP12 Degradation | Reference |
| Various Tissues | 60 mg/kg, twice a day | 1 day | Significant degradation | [2][4] |
Experimental Protocols
Preparation of RC32 Formulation for In Vivo Administration
This protocol describes the preparation of a suspended solution of RC32 suitable for both intraperitoneal and oral administration in mice.[3]
Materials:
-
RC32 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a 10 mg/mL stock solution of RC32 in DMSO. Weigh the appropriate amount of RC32 powder and dissolve it in DMSO. Ensure complete dissolution, using a vortex mixer if necessary.
-
Prepare the vehicle solution. In a sterile tube, mix the following components in the specified volumetric ratio:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Prepare the final dosing solution (e.g., 1 mg/mL).
-
Take 100 µL of the 10 mg/mL RC32 stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Ensure suspension. The final solution will be a suspension. Use an ultrasonic bath to ensure a uniform suspension before administration. It is recommended to prepare the working solution fresh on the day of use.[3]
References
Application Notes and Protocols for RC32 PROTAC in Rat and Primate Models
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic molecules designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal system.[1] RC32 is a potent, cell-permeable PROTAC that induces the degradation of the FK506-binding protein 12 (FKBP12).[2] This molecule is a heterobifunctional chimera composed of Rapamycin, which binds to FKBP12, and Pomalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] By inducing the proximity of FKBP12 to the E3 ligase, RC32 triggers the ubiquitination and subsequent degradation of FKBP12 by the proteasome.[3][4] These application notes provide detailed dosage information and experimental protocols for the use of RC32 in rat and primate models, serving as a guide for researchers in pharmacology and drug development.
Mechanism of Action
RC32 operates by forming a ternary complex between the target protein (FKBP12) and the E3 ubiquitin ligase CRBN. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome, effectively reducing its cellular levels.[3]
Quantitative Data Summary: In Vivo Dosage
The following tables summarize the reported dosages of RC32 used in various animal models for in vivo studies.
Table 1: RC32 Dosage in Rat Models
| Species | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| Sprague-Dawley Rat | 20 mg/kg | Intraperitoneal (i.p.) | Twice a day for 1 day | High degradation efficiency of FKBP12 in various organs. | [5][6][7] |
Table 2: RC32 Dosage in Primate Models
| Species | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| Rhesus Monkey | 8 mg/kg | Intraperitoneal (i.p.) | Twice a day for 3 days | Efficient degradation of FKBP12 in heart, liver, kidney, spleen, lung, and stomach. | [2] |
Table 3: RC32 Dosage in Other Animal Models (for reference)
| Species | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Twice a day for 1 day | Global degradation of FKBP12 in most organs except the brain. | [2][7] |
| Mouse | 60 mg/kg | Oral (p.o.) | Twice a day for 1 day | Significant degradation of FKBP12. | [2][5] |
| Mouse | 0.2 mg in 2 µL | Intracerebroventricular (i.c.v.) | Single injection | Targeted FKBP12 degradation in the brain. | [5] |
| Bama Pig | 8 mg/kg | Intraperitoneal (i.p.) | Twice a day for 2 days | Efficient degradation of FKBP12 in most organs examined. | [2] |
Experimental Protocols
Protocol 1: Preparation of RC32 Formulation for In Vivo Administration
This protocol describes the preparation of a suspended solution of RC32 suitable for intraperitoneal (i.p.) and oral (p.o.) administration in animal models.[2] It is recommended to prepare the working solution fresh on the day of use.[2]
Materials:
-
RC32 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution:
-
Prepare a 10 mg/mL stock solution of RC32 in DMSO. Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for future use.
-
-
Prepare Working Solution (Example for 1 mg/mL):
-
To prepare 1 mL of a 1 mg/mL working solution, begin by adding 400 µL of PEG300 to a sterile microcentrifuge tube.
-
Add 100 µL of the 10 mg/mL RC32 DMSO stock solution to the PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex again to ensure it is evenly mixed.
-
Add 450 µL of Saline to the tube to bring the final volume to 1 mL.
-
Vortex the final suspension thoroughly before administration to ensure homogeneity.
-
Protocol 2: In Vivo Experimental Workflow for RC32 Administration
This protocol outlines a general workflow for conducting an in vivo study to assess the efficacy of RC32 in degrading FKBP12 in rats or primates.
Procedure:
-
Animal Acclimatization:
-
House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
-
Grouping and Baseline:
-
Randomly assign animals to a vehicle control group and one or more RC32 treatment groups.
-
If required, collect baseline blood or tissue samples.
-
-
Dosing Administration:
-
Prepare the RC32 and vehicle formulations as described in Protocol 1.
-
Administer the appropriate dose based on the animal model (see Tables 1 & 2) via the chosen route (e.g., intraperitoneal injection). Follow the specified dosing schedule.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, changes in behavior, or adverse effects. Record body weights regularly.
-
-
Sample Collection:
-
At the designated time point post-dosing, euthanize the animals according to approved ethical protocols.
-
Promptly collect tissues of interest (e.g., liver, kidney, heart, spleen). Snap-freeze tissues in liquid nitrogen and store them at -80°C until analysis.
-
Protocol 3: Western Blot Analysis of FKBP12 Degradation
This protocol is for quantifying the level of FKBP12 protein degradation in tissue samples collected from the in vivo study.
Materials:
-
Tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-FKBP12)
-
Primary antibody for loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tissue samples in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and mix with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the corresponding loading control band intensity. Compare the normalized values of the RC32-treated groups to the vehicle control group to determine the percentage of protein degradation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of RC32-Induced FKBP12 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the quantification of FKBP12 protein degradation induced by RC32, a Proteolysis-Targeting Chimera (PROTAC). RC32 is a heterobifunctional molecule that consists of a ligand for the FK506-binding protein 12 (FKBP12) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of FKBP12, marking it for degradation by the proteasome.[2] Western blotting is a fundamental technique to monitor and quantify this degradation, providing crucial data for evaluating the efficacy of RC32.[3][4]
Signaling Pathway of RC32 Action
RC32 facilitates the formation of a ternary complex between FKBP12 and the CRBN E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of FKBP12 by the E3 ligase, targeting it for subsequent degradation by the 26S proteasome. This mechanism results in the selective removal of the FKBP12 protein from the cell.
Experimental Workflow
The overall experimental workflow for analyzing RC32-induced FKBP12 degradation via Western blot involves several key stages, from cell culture and treatment to data analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol is based on the use of Jurkat cells, a human T lymphocyte cell line.
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Cell Seeding: Seed Jurkat cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
RC32 Treatment:
-
Dose-Response: Treat cells with increasing concentrations of RC32 (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 12 hours). Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed concentration of RC32 (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation
-
Cell Lysis:
-
After treatment, transfer the cells to a centrifuge tube and spin at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cell pellet.[7][8][9]
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions.[1][3][10][11]
-
Prepare protein standards (e.g., Bovine Serum Albumin - BSA) to generate a standard curve.
-
Based on the protein concentration, calculate the volume of lysate needed for equal protein loading (e.g., 20-30 µg) for the Western blot.
-
Western Blotting
-
SDS-PAGE:
-
Mix the calculated volume of protein lysate with 4x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples and a molecular weight marker onto a 15% polyacrylamide gel for optimal separation of the 12 kDa FKBP12 protein.[12][13]
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. For small proteins like FKBP12, a wet transfer at 100V for 30-45 minutes is recommended to prevent over-transfer.
-
After transfer, perform a reversible Ponceau S stain to visualize protein bands and confirm successful transfer.[2][14][15][16][17] Destain with TBST.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FKBP12 (e.g., rabbit anti-FKBP12, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[18][19][20]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.[21][22][23][24][25]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing for Loading Control
-
Stripping: To ensure equal protein loading, the membrane can be stripped and reprobed for a loading control protein like GAPDH.
-
Reprobing:
-
Block the stripped membrane again for 1 hour.
-
Incubate with a primary antibody for a loading control (e.g., mouse anti-GAPDH, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[30][31][32][33]
-
Repeat the washing, secondary antibody incubation (with anti-mouse IgG-HRP), and signal detection steps as described above.
-
Data Presentation and Analysis
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the dose-response and time-course experiments.
Table 1: Dose-Response of RC32 on FKBP12 Degradation
| RC32 Concentration (nM) | FKBP12 Band Intensity (Arbitrary Units) | GAPDH Band Intensity (Arbitrary Units) | Normalized FKBP12 Intensity | % FKBP12 Remaining |
| 0 (Vehicle) | 100 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 |
Table 2: Time-Course of RC32-Induced FKBP12 Degradation
| Time (hours) | FKBP12 Band Intensity (Arbitrary Units) | GAPDH Band Intensity (Arbitrary Units) | Normalized FKBP12 Intensity | % FKBP12 Remaining |
| 0 | 100 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Data Analysis
-
Densitometry: Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to FKBP12 and GAPDH.[4][34][35][36]
-
Normalization: Normalize the band intensity of FKBP12 to the intensity of the corresponding GAPDH band for each lane to correct for loading differences.
-
Normalized FKBP12 Intensity = FKBP12 Band Intensity / GAPDH Band Intensity
-
-
Quantification of Degradation: Calculate the percentage of FKBP12 remaining by comparing the normalized intensity of each treated sample to the normalized intensity of the vehicle control sample (set to 100%).
-
% FKBP12 Remaining = (Normalized FKBP12 Intensity of Treated Sample / Normalized FKBP12 Intensity of Vehicle Control) x 100
-
-
Data Visualization: Plot the percentage of FKBP12 remaining against the log of the RC32 concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded). For the time-course experiment, plot the percentage of FKBP12 remaining against time.
References
- 1. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 2. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 3. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. toptipbio.com [toptipbio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. researchgate.net [researchgate.net]
- 14. conductscience.com [conductscience.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Anti-FKBP12 Antibody (A13639) | Antibodies.com [antibodies.com]
- 19. FKBP1A/FKBP12 Antibody (#55104) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 20. FKBP12 Polyclonal Antibody (PA1-026A) [thermofisher.com]
- 21. antibodiesinc.com [antibodiesinc.com]
- 22. HRP secondary antibodies | Abcam [abcam.com]
- 23. ida.gen.tr [ida.gen.tr]
- 24. researchgate.net [researchgate.net]
- 25. grisp.pt [grisp.pt]
- 26. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. bio-rad.com [bio-rad.com]
- 29. stjohnslabs.com [stjohnslabs.com]
- 30. Western Blot Protocol for GAPDH Antibody (NB300-328): Novus Biologicals [novusbio.com]
- 31. GAPDH antibody (60004-1-Ig) | Proteintech [ptglab.com]
- 32. advimmuno.com [advimmuno.com]
- 33. origene.com [origene.com]
- 34. Guide to western blot quantification | Abcam [abcam.com]
- 35. youtube.com [youtube.com]
- 36. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Preparing RC32 PROTAC for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC32 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12). As a heterobifunctional molecule, RC32 recruits the Cereblon (CRBN) E3 ubiquitin ligase to FKBP12, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation approach offers a powerful tool to investigate the physiological roles of FKBP12 and its therapeutic potential in various disease models. This document provides detailed application notes and protocols for the preparation and administration of RC32 in preclinical animal studies, focusing on formulation, dosing, and methods for assessing its pharmacodynamic effects.
Mechanism of Action of RC32 PROTAC
RC32 operates by hijacking the cell's natural protein disposal system. It forms a ternary complex between the target protein (FKBP12) and an E3 ubiquitin ligase (Cereblon), facilitating the transfer of ubiquitin to FKBP12. This polyubiquitination marks the protein for degradation by the 26S proteasome.
Physicochemical and In Vitro Potency Data
A summary of the key physicochemical properties and in vitro degradation potency of RC32 is provided below.
| Parameter | Value | Reference |
| Target Protein | FKBP12 | [1] |
| E3 Ligase Recruited | Cereblon (CRBN) | [1] |
| In Vitro DC50 | ~0.3 nM (Jurkat cells, 12h) | [1] |
| Solubility | Soluble in DMSO | [1] |
In Vivo Formulation and Administration
Proper formulation is critical for achieving adequate exposure and efficacy in animal models. The following formulation has been reported for both intraperitoneal (i.p.) and oral (p.o.) administration of RC32.[1]
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol for Preparation of Dosing Solution (1 mg/mL):
-
Prepare a 10 mg/mL stock solution of RC32 in DMSO.
-
For a 1 mL final volume, take 100 µL of the 10 mg/mL RC32 stock solution.
-
Add 400 µL of PEG300 to the RC32/DMSO solution and mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of saline to the mixture and vortex until a uniform suspension is achieved.
-
The final concentration of the dosing solution will be 1 mg/mL. Adjust the initial stock concentration or volumes to achieve the desired final concentration for dosing.
Note: This formulation results in a suspension and should be administered immediately after preparation. Ensure the suspension is homogenous before each administration.
Recommended Dosing Regimens for Animal Studies
The following table summarizes reported dosing regimens for RC32 in various animal models. Researchers should optimize the dose and schedule based on their specific experimental goals and animal models.
| Animal Model | Route of Administration | Dosage | Dosing Schedule | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg | Twice a day for 1 day | Degradation of FKBP12 in most organs (except brain) | [1] |
| Mice | Oral (p.o.) | 60 mg/kg | Twice a day for 1 day | Significant degradation of FKBP12 | [1] |
| Rats | Intraperitoneal (i.p.) | 20 mg/kg | Twice a day for 1 day | High degradation efficiency of FKBP12 | [2] |
| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg | Twice a day for 2 days | Efficient degradation of FKBP12 in most organs | [1] |
| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg | Twice a day for 3 days | Efficient degradation of FKBP12 in heart, liver, kidney, spleen, lung, and stomach | [1] |
Pharmacokinetic and Toxicity Profile
Pharmacokinetics
Detailed pharmacokinetic data for RC32, including Cmax, Tmax, half-life, and bioavailability, are not publicly available at this time. PROTACs are known to have complex pharmacokinetic profiles due to their high molecular weight and physicochemical properties.[3][4] Researchers planning pharmacokinetic studies should consider developing a sensitive analytical method, such as LC-MS/MS, for the quantification of RC32 in plasma and tissues.
Toxicity
Formal toxicology studies, including the determination of the maximum tolerated dose (MTD) for RC32, have not been published. However, studies in mice have indicated that RC32 administration can lead to Ca2+ leakage in cardiomyocytes and cardiac dysfunction, including a diminished ejection fraction.[5] This suggests a potential for cardiotoxicity, which should be carefully monitored in any in vivo studies.
Experimental Protocols
The following section provides detailed protocols for assessing the pharmacodynamic effects of RC32 in animal studies.
Experimental Workflow for In Vivo Pharmacodynamic Studies
Protocol for Tissue Lysate Preparation for Western Blot
-
Tissue Collection: Euthanize animals at the designated time points post-dosing and immediately collect tissues of interest.
-
Sample Preparation: Flash-freeze tissues in liquid nitrogen and store at -80°C until use.
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Homogenization: Add ice-cold lysis buffer to the frozen tissue (approximately 1-2 mL per 100 mg of tissue) and homogenize using a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction and transfer it to a pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
Protocol for Western Blot Analysis of FKBP12
-
SDS-PAGE: Load the prepared protein samples onto a polyacrylamide gel (e.g., 4-20% gradient gel) and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C with gentle agitation. A recommended antibody is the rabbit polyclonal anti-FKBP12 antibody (e.g., Abcam ab2918 or Cell Signaling Technology #55104), used at the manufacturer's recommended dilution.[6][7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of FKBP12 degradation.
Representative Protocol for LC-MS/MS Quantification of PROTACs in Plasma
While a specific LC-MS/MS method for RC32 is not publicly available, the following protocol for another PROTAC, ARV-110, can be adapted.[8] The mass transitions for RC32 will need to be determined empirically.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add an internal standard.
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 10 minutes and centrifuge at 13,500 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Conditions (Example):
-
Column: C18 column
-
Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: To be determined for RC32. For example, for ARV-110, the transition is m/z 813.4 → 452.2.[8]
-
Conclusion
RC32 is a valuable tool for studying the in vivo consequences of FKBP12 degradation. Successful animal studies require careful consideration of its formulation, dosing regimen, and potential for toxicity. The protocols provided herein offer a comprehensive guide for researchers to effectively prepare and utilize RC32 in their preclinical research, enabling robust investigation into the biology of FKBP12 and the therapeutic potential of its degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FKBP1A/FKBP12 Antibody (#55104) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Anti-FKBP12 antibody (ab2918) | Abcam [abcam.com]
- 8. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Vectors in RC32 PROTAC Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins. RC32 is a potent and specific PROTAC that targets the FKBP12 protein for degradation.[1][2][3] It is a heterobifunctional molecule composed of Rapamycin, which binds to FKBP12, and Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This ternary complex formation leads to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome. The degradation of FKBP12 by RC32 has been shown to activate the Bone Morphogenetic Protein (BMP) signaling pathway, which is involved in a variety of cellular processes.[3][4]
Lentiviral vectors are a powerful tool in cellular and molecular biology for the stable and efficient delivery of genetic material into a wide range of cell types, including both dividing and non-dividing cells. Their ability to integrate into the host cell genome makes them ideal for creating stable cell lines with long-term expression of a gene of interest or for gene silencing.
This document provides detailed application notes and protocols for the use of lentiviral vectors in conjunction with RC32 PROTAC experiments. By leveraging lentiviral technology, researchers can create robust and reproducible cellular assay systems to investigate the mechanism of action of RC32, identify potential resistance mechanisms, and screen for novel therapeutic applications.
Key Applications of Lentiviral Vectors in RC32 PROTAC Research
-
Generation of Stable Reporter Cell Lines: To facilitate the high-throughput screening and quantitative analysis of RC32 activity, lentiviral vectors can be used to create stable cell lines expressing reporter constructs.
-
Creation of Stable Overexpression or Knockdown Cell Lines: To investigate the role of specific components of the ubiquitin-proteasome system or signaling pathways in RC32's efficacy, lentiviruses can be used to stably overexpress or knockdown target genes.
-
Lentiviral-Based CRISPR Screens: To perform unbiased, genome-wide screens to identify genes that modulate cellular sensitivity to RC32, thereby uncovering novel resistance mechanisms or synergistic drug targets.
Quantitative Data for RC32
The following table summarizes key quantitative data for the RC32 PROTAC.
| Parameter | Value | Cell Line | Conditions | Reference |
| DC50 (Degradation | ~0.3 nM | Jurkat | 12 hours of treatment | [1] |
| In Vivo Efficacy | Significant FKBP12 degradation | Mice | 30 mg/kg, i.p., twice a day for 1 day | [1] |
| In Vivo Efficacy | Significant FKBP12 degradation | Bama pigs | 8 mg/kg, i.p., twice a day for 2 days | [1] |
| In Vivo Efficacy | Significant FKBP12 degradation | Rhesus monkeys | 8 mg/kg, i.p., twice a day for 3 days | [1] |
Signaling Pathway and Experimental Workflows
RC32 Mechanism of Action and Downstream Signaling
Caption: Mechanism of RC32-mediated FKBP12 degradation and subsequent BMP pathway activation.
Lentiviral Workflow for Generating Stable Reporter Cell Lines
Caption: Workflow for creating and using a stable reporter cell line for RC32 experiments.
Experimental Protocols
Protocol 1: Generation of a Stable FKBP12-GFP Reporter Cell Line
This protocol describes the generation of a stable cell line expressing a fusion protein of FKBP12 and Green Fluorescent Protein (GFP) to monitor RC32-mediated degradation via flow cytometry.
Materials:
-
Lentiviral transfer plasmid encoding FKBP12-GFP (with a selectable marker, e.g., puromycin (B1679871) resistance)
-
Second-generation packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Target cells (e.g., Jurkat cells)
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 3000 or calcium phosphate)
-
Polybrene
-
Puromycin
-
Phosphate Buffered Saline (PBS)
-
0.45 µm filter
Procedure:
Part A: Lentivirus Production
-
Day 1: Seed HEK293T Cells: Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM supplemented with 10% FBS.
-
Day 2: Transfection:
-
When cells reach 70-80% confluency, prepare the transfection mix.
-
In a sterile tube, mix the lentiviral transfer plasmid (10 µg), psPAX2 (7.5 µg), and pMD2.G (2.5 µg).
-
Follow the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection complex to the HEK293T cells and incubate at 37°C.
-
-
Day 3: Change Media: After 12-16 hours, replace the transfection medium with fresh, complete DMEM.
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Add fresh media to the cells and collect the supernatant again at 72 hours post-transfection. Pool the harvests.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers.
-
Part B: Transduction of Target Cells (Jurkat Cells)
-
Day 1: Seed Jurkat Cells: Seed 1 x 10^6 Jurkat cells in a 6-well plate in 1 mL of RPMI-1640 supplemented with 10% FBS.
-
Add Lentivirus and Polybrene: Add the desired amount of lentiviral supernatant and Polybrene to a final concentration of 8 µg/mL.
-
Spinoculation (for suspension cells): Centrifuge the plate at 800 x g for 30 minutes at 32°C to enhance transduction efficiency.
-
Incubation: Incubate the cells at 37°C for 48-72 hours.
Part C: Selection of Stable Cells
-
Day 3-4: Begin Antibiotic Selection:
-
Centrifuge the transduced cells and resuspend them in fresh media containing the appropriate concentration of puromycin (previously determined by a kill curve).
-
Plate the cells in a new dish.
-
-
Ongoing Selection: Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are all dead.
-
Expansion: Once a stable, resistant population is established, expand the cells for further experiments.
Part D: Validation and Use in RC32 Experiments
-
Validation: Confirm the expression of FKBP12-GFP by flow cytometry or Western blot.
-
RC32 Treatment:
-
Seed the stable FKBP12-GFP Jurkat cells in a 96-well plate.
-
Treat the cells with a serial dilution of RC32 for the desired time (e.g., 12 hours).
-
Analyze the GFP signal by flow cytometry. A decrease in GFP fluorescence indicates the degradation of the FKBP12-GFP fusion protein.
-
Protocol 2: Lentiviral-Based CRISPR Knockout Screen to Identify RC32 Resistance Genes
This protocol outlines a pooled CRISPR knockout screen to identify genes whose loss confers resistance to RC32.
Materials:
-
GeCKO (Genome-scale CRISPR Knockout) library or a more focused CRISPR library
-
Lentiviral packaging plasmids
-
HEK293T cells
-
Target cells (e.g., a cell line sensitive to RC32)
-
RC32
-
Reagents for genomic DNA extraction, PCR, and next-generation sequencing (NGS)
Procedure:
-
Lentiviral CRISPR Library Production: Produce a high-titer lentiviral stock of the CRISPR library using a similar method as described in Protocol 1, Part A.
-
Transduction and Selection:
-
Transduce the target cells with the CRISPR library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA.
-
Select the transduced cells with the appropriate antibiotic to generate a stable pool of knockout cells.
-
-
RC32 Treatment:
-
Split the stable knockout cell pool into two populations: a control group (treated with vehicle) and an RC32-treated group.
-
Treat the cells with a concentration of RC32 that results in significant cell death (e.g., IC90).
-
Culture the cells for a sufficient period to allow for the enrichment of resistant clones.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and RC32-treated populations.
-
Extract genomic DNA.
-
Amplify the sgRNA-encoding regions from the genomic DNA by PCR.
-
Perform next-generation sequencing to determine the frequency of each sgRNA in both populations.
-
-
Data Analysis:
-
Identify sgRNAs that are significantly enriched in the RC32-treated population compared to the control population.
-
The genes targeted by these enriched sgRNAs are candidate resistance genes.
-
Conclusion
The integration of lentiviral vector technology with RC32 PROTAC experiments provides a versatile and powerful platform for in-depth mechanistic studies and drug discovery efforts. The ability to create stable, genetically modified cell lines enables reproducible and scalable assays for quantifying PROTAC efficacy, elucidating downstream signaling pathways, and identifying novel genetic modulators of PROTAC activity. The protocols and application notes provided herein offer a framework for researchers to harness these synergistic technologies to advance the understanding and application of targeted protein degradation.
References
Measuring RC32 PROTAC-Induced Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that, instead of merely inhibiting protein function, co-opt the cell's natural protein disposal machinery to selectively eliminate target proteins.[1] This is achieved through a heterobifunctional design, where one end of the PROTAC binds to the protein of interest (POI) and the other recruits an E3 ubiquitin ligase.[2] The resulting proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
RC32 is a potent PROTAC designed to target the FKBP12 protein (12-kDa FK506-binding protein).[3][4][5] FKBP12 is implicated in various cellular processes, including protein folding and signal transduction, and its dysregulation has been linked to several diseases.[6][7] RC32 offers a powerful tool for studying the functional consequences of FKBP12 knockdown and holds potential as a therapeutic agent.[8][9] These application notes provide detailed protocols for quantifying the degradation of FKBP12 induced by RC32.
Mechanism of Action of RC32 PROTAC
RC32 is comprised of rapamycin, a specific ligand for FKBP12, and pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][5] The linker connecting these two moieties facilitates the formation of a stable ternary complex between FKBP12, RC32, and CRBN.[3] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of FKBP12. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades FKBP12.[1][2]
Figure 1: Mechanism of RC32-induced FKBP12 degradation.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1][2]
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Reference |
| Jurkat | 12 | ~0.3 | >90% | [3][4][5] |
Table 1: Reported potency of RC32 in degrading FKBP12.
Experimental Protocols
Western Blotting for FKBP12 Degradation
Western blotting is a robust and widely used method to quantify changes in protein levels following PROTAC treatment.[1][10]
Figure 2: Experimental workflow for Western blot analysis.
Materials:
-
Jurkat cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
RC32 PROTAC (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12 and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed Jurkat cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of RC32 in culture medium. A common concentration range to determine DC50 is 0.1 nM to 1000 nM.[4] Include a vehicle control (DMSO) at the same final concentration as the highest RC32 dose.
-
Replace the medium with the RC32-containing medium and incubate for the desired time (e.g., 12 hours).[3][4]
-
-
Cell Lysis:
-
After treatment, collect the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[12]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody against FKBP12 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.[12]
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP12 band intensity to the corresponding loading control.
-
Plot the normalized FKBP12 levels against the logarithm of the RC32 concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]
-
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) offers a comprehensive and unbiased approach to assess the effects of PROTACs on the entire proteome.[13][14] This is particularly useful for identifying potential off-target effects and understanding the broader cellular response to FKBP12 degradation.
General Workflow:
-
Sample Preparation: Cells are treated with RC32 or vehicle control, lysed, and proteins are extracted. Proteins are then digested into peptides, which can be labeled with isobaric tags (e.g., TMT) for multiplexed analysis.[12]
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.[12]
-
Data Analysis: The resulting spectra are used to identify and quantify thousands of proteins across different treatment conditions.[13] This allows for the precise measurement of the reduction in FKBP12 levels and the detection of any unintended changes in other protein abundances.[15]
Orthogonal Cellular Assays
To build a comprehensive understanding of RC32's activity, it is recommended to employ orthogonal assays that measure different aspects of the PROTAC mechanism.[16]
| Assay Type | Principle | Key Information | Advantages | Reference |
| NanoBRET™ | Measures bioluminescence resonance energy transfer between tagged FKBP12 and CRBN. | Ternary complex formation in live cells. | Real-time kinetics, cellular context. | [16][17] |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of FKBP12 upon RC32 binding. | Target engagement in cells. | Confirms direct binding to the target. | [16] |
| HiBiT/NanoLuc® Reporter Assays | Genetically fuse a small peptide tag to FKBP12 that generates luminescence upon binding to a complementary polypeptide. | Real-time protein degradation kinetics in live cells. | High-throughput, sensitive. | [16][17][18] |
| In-Cell Western | Plate-based immunofluorescence assay. | Protein levels. | Higher throughput than traditional Western blotting. | [10] |
Table 2: Comparison of orthogonal assays for validating PROTAC-mediated degradation.
Conclusion
The protocols and information provided herein offer a robust framework for researchers to accurately measure and characterize the degradation of FKBP12 induced by the RC32 PROTAC. By employing a combination of Western blotting for quantitative validation and orthogonal methods like mass spectrometry and live-cell assays for deeper mechanistic insights, a comprehensive understanding of RC32's efficacy and selectivity can be achieved. This multi-faceted approach is crucial for the continued development and application of targeted protein degradation as a powerful research tool and therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. FKBP12 PROTAC RC32 [myskinrecipes.com]
- 7. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein Degrader [proteomics.com]
- 16. benchchem.com [benchchem.com]
- 17. Protein Degradation and PROTACs [promega.jp]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for RC32 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of RC32, a Proteolysis Targeting Chimera (PROTAC), and its potential applications in the context of multiple myeloma (MM) research. RC32 is a heterobifunctional molecule composed of rapamycin (B549165), a ligand for the FK506-binding protein 12 (FKBP12), and pomalidomide (B1683931), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This dual-binding capability enables RC32 to recruit FKBP12 to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.[1][4] Given that pomalidomide is a clinically approved immunomodulatory drug (IMiD) for multiple myeloma that functions by binding to CRBN, RC32 serves as a valuable research tool for investigating CRBN-mediated protein degradation and the broader implications of PROTAC technology in MM cell lines.
Introduction to RC32
PROTACs represent a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[4][5] Unlike traditional small molecule inhibitors that block a protein's function, PROTACs physically remove the protein, which can offer advantages in overcoming drug resistance and targeting proteins previously considered "undruggable".[4][6]
RC32 is a potent PROTAC that has been shown to efficiently and rapidly induce the degradation of FKBP12 in a variety of cell lines and in vivo models, including mice, pigs, and rhesus monkeys.[3][6][7] Its mechanism relies on the formation of a ternary complex between FKBP12, RC32, and CRBN. The relevance of RC32 to multiple myeloma research is twofold:
-
Tool for Studying Cereblon E3 Ligase Activity: As RC32 utilizes CRBN to degrade its target, it can be employed in MM cell lines to probe the functionality of the CRBN E3 ligase complex, which is central to the mechanism of action of IMiDs.
-
Model for Myeloma-Targeted PROTACs: RC32 serves as a proof-of-concept for the development of other CRBN-recruiting PROTACs aimed at degrading oncoproteins that drive multiple myeloma progression.
Mechanism of Action of RC32
The mechanism of RC32-mediated degradation of FKBP12 is a stepwise process:
-
Ternary Complex Formation: RC32, with its two distinct warheads, simultaneously binds to FKBP12 and the CRBN subunit of the CUL4-DDB1-RBX1-CRBN E3 ubiquitin ligase complex.
-
Ubiquitination: The proximity induced by RC32 allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of FKBP12.
-
Proteasomal Degradation: The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After the degradation of FKBP12, RC32 is released and can bind to another FKBP12 molecule, thus acting catalytically.
Caption: Mechanism of Action of RC32 PROTAC.
Quantitative Data for RC32
The following table summarizes the reported potency and in vivo activity of RC32.
| Parameter | Value | Cell Line / Model | Reference |
| DC50 (FKBP12 degradation) | ~0.3 nM | Jurkat cells | [1][2] |
| In Vivo Administration (Mice) | 30 mg/kg (i.p.) | Mice | [2] |
| In Vivo Effect (Mice) | Significant FKBP12 degradation in most organs (except brain) after 1 day | Mice | [2] |
| In Vivo Administration (Pigs) | 8 mg/kg (i.p.) | Bama pigs | [2] |
| In Vivo Effect (Pigs) | Efficient FKBP12 degradation in most organs examined | Bama pigs | [2] |
| In Vivo Administration (Monkeys) | 8 mg/kg (i.p.) | Rhesus monkeys | [2] |
| In Vivo Effect (Monkeys) | Efficient FKBP12 degradation in heart, liver, kidney, spleen, lung, and stomach | Rhesus monkeys | [2] |
Experimental Protocols for Multiple Myeloma Cell Lines
The following protocols provide a framework for characterizing the activity of RC32 in MM cell lines.
Cell Culture of Multiple Myeloma Lines
-
Objective: To maintain healthy cultures of human multiple myeloma cell lines (e.g., MM.1S, RPMI 8226, U266) for subsequent experiments.
-
Materials:
-
MM cell line of choice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
-
Protocol:
-
Culture MM cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Maintain cells in a 37°C incubator with 5% CO₂.
-
Monitor cell density and viability regularly. Subculture suspension cells by centrifugation and resuspension in fresh medium to maintain a density between 0.2 x 10⁶ and 1.0 x 10⁶ cells/mL.
-
Western Blotting for FKBP12 Degradation
-
Objective: To determine the dose- and time-dependent degradation of FKBP12 in MM cells treated with RC32.
-
Materials:
-
Cultured MM cells
-
RC32 (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Protocol:
-
Seed MM cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL.
-
Treat cells with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 12 hours) or with a fixed concentration (e.g., 100 nM) for different time points (e.g., 2, 4, 8, 12, 24 hours). Include a DMSO vehicle control.
-
Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the effect of RC32-mediated FKBP12 degradation on the viability of MM cells.
-
Materials:
-
Cultured MM cells
-
RC32
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed MM cells in opaque-walled 96-well plates at 10,000 cells/well in 100 µL of medium.
-
Add serial dilutions of RC32 to the wells. Include a DMSO vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC₅₀ value.
-
Caption: Experimental workflow for characterizing RC32.
Broader Signaling Context
FKBP12 is known for its role as a cis-trans prolyl isomerase and as the primary intracellular receptor for the immunosuppressive drug rapamycin. By binding to FKBP12, rapamycin forms a complex that inhibits the mTOR (mechanistic Target Of Rapamycin) kinase, a central regulator of cell growth, proliferation, and survival. Therefore, degrading FKBP12 with RC32 could have complex effects on mTOR signaling and other cellular pathways. This makes RC32 a tool not just for protein knockdown, but also for studying the downstream consequences of removing a key regulatory protein.
Caption: Signaling context of FKBP12 and RC32 action.
Conclusion
RC32 is a powerful chemical probe for studying the consequences of FKBP12 degradation. For multiple myeloma researchers, its utility extends beyond its direct target. As a CRBN-recruiting PROTAC, it provides an invaluable tool to investigate the biology of the Cereblon E3 ligase in MM cells and serves as an important reference compound for the design and evaluation of novel PROTACs targeting key oncogenic drivers in multiple myeloma. The protocols and data presented here offer a starting point for researchers to explore the applications of RC32 in their own MM research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: RC32 PROTAC Degradation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RC32 PROTAC-mediated degradation of FKBP12.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RC32 PROTAC?
A1: RC32 is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the FKBP12 protein.[1][2] It consists of a ligand that binds to FKBP12 (a derivative of rapamycin) and another ligand (pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[1][3] By bringing FKBP12 and CRBN into close proximity, RC32 facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.[1][4]
Q2: What are the essential initial controls for my RC32 degradation experiment?
A2: To ensure the validity of your experimental results, the following controls are critical:
-
Vehicle Control (e.g., DMSO): This serves as the baseline to compare the effect of RC32.[5]
-
Positive Control Degrader: A well-characterized PROTAC known to work in your experimental system can confirm that the cellular machinery for degradation is active.[5]
-
Proteasome Inhibitor Control (e.g., MG132, Bortezomib, Carfilzomib): Co-treatment with a proteasome inhibitor should rescue the degradation of FKBP12, confirming that the observed protein loss is proteasome-dependent.[1][5]
-
Negative Control Compound: A structurally similar but inactive version of RC32 can help confirm that the degradation is specific to the intended mechanism.[5]
-
E3 Ligase Ligand Only (Pomalidomide): This control helps to assess any off-target effects of the E3 ligase-binding component of RC32.[1][5]
-
Target Ligand Only (Rapamycin): This control helps to assess any effects of target engagement without inducing degradation.[1]
Q3: How do I determine the efficiency of RC32 in my experiments?
A3: The efficiency of a PROTAC is typically quantified by two key parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5] These values are determined by performing a dose-response experiment where cells are treated with a serial dilution of RC32 for a fixed time.[6] The levels of FKBP12 are then quantified, usually by Western blot, and plotted against the RC32 concentration.[6]
| Parameter | Description |
| DC50 | The concentration of RC32 that results in 50% degradation of the FKBP12 protein.[5] |
| Dmax | The maximum percentage of FKBP12 protein degradation observed.[5] |
For example, in Jurkat cells treated with RC32 for 12 hours, the DC50 for FKBP12 degradation was found to be approximately 0.3 nM.[3]
Troubleshooting Guides
Issue 1: No degradation of FKBP12 is observed.
If you are not observing any degradation of your target protein, a systematic troubleshooting approach is recommended.
References
Technical Support Center: Overcoming the Hook Effect with RC32 PROTAC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using RC32 PROTAC, with a specific focus on mitigating the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the RC32 PROTAC and what is its mechanism of action?
RC32 is a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the FKBP12 protein.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the target protein, FKBP12 (rapamycin), and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), connected by a linker.[1][2] By bringing FKBP12 and CRBN into close proximity, RC32 facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.[1][] This targeted protein degradation approach allows for the study of FKBP12 function and holds therapeutic potential.[5][6]
Q2: What is the "hook effect" in the context of RC32 PROTAC experiments?
The hook effect is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the concentration of the PROTAC leads to a decrease in target protein degradation.[7][8][9] This results in a characteristic bell-shaped dose-response curve, rather than a standard sigmoidal curve.[7][8] For RC32, this means that excessively high concentrations will be less effective at degrading FKBP12.
Q3: What is the molecular mechanism behind the hook effect?
The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[8][10] The function of a PROTAC relies on the formation of a productive ternary complex, consisting of the target protein (FKBP12), the PROTAC (RC32), and the E3 ligase (CRBN).[11] However, at excessive concentrations, RC32 is more likely to form two separate, non-productive binary complexes: FKBP12-RC32 and RC32-CRBN.[7][10] These binary complexes saturate the available target protein and E3 ligase, preventing the formation of the essential ternary complex and thus reducing ubiquitination and subsequent degradation of FKBP12.[7][9]
Q4: At what concentration range is the hook effect typically observed for PROTACs?
The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[8] However, it is often observed at micromolar (µM) concentrations, typically starting from 1 µM and becoming more pronounced at higher concentrations.[8] It is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and the onset of the hook effect.[8]
Troubleshooting Guides
Problem 1: My dose-response curve for RC32 shows a "hook" or bell shape, with decreased FKBP12 degradation at high concentrations.
-
Diagnosis: This is the classic presentation of the hook effect.[7]
-
Immediate Action:
-
Perform a detailed dose-response curve: Test a wider range of RC32 concentrations, particularly focusing on the lower nanomolar to micromolar range, to accurately determine the optimal concentration (DCmax) and the concentration for 50% maximal degradation (DC50).[7] A broad range, for example, from 0.01 nM to 10 µM, is recommended.[10]
-
Identify the optimal concentration: Determine the concentration that results in the maximal degradation of FKBP12 and use concentrations at or below this for future experiments.[8]
-
Problem 2: I am not observing any FKBP12 degradation at any tested RC32 concentration.
-
Diagnosis: This could be due to several factors preventing the formation or function of the ternary complex.
-
Troubleshooting Workflow:
Troubleshooting workflow for lack of RC32-induced degradation.
Data Presentation
Table 1: RC32 PROTAC - Key Quantitative Data
| Parameter | Value | Cell Line | Notes | Reference |
| DC50 | ~0.3 nM | Jurkat | 12-hour treatment | [2] |
| Target Protein | FKBP12 | - | - | [1][3] |
| E3 Ligase Recruited | Cereblon (CRBN) | - | - | [1][2] |
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve for RC32-Mediated FKBP12 Degradation
This protocol outlines the key steps to generate a dose-response curve and identify a potential hook effect.
-
Cell Seeding: Seed your cells of interest (e.g., Jurkat) in multi-well plates at a density that allows for 70-80% confluency at the time of harvest and allow them to adhere overnight.[8]
-
PROTAC Treatment: Prepare serial dilutions of RC32 in cell culture medium. A wide concentration range (e.g., 0.01 nM to 10 µM) is recommended to observe the full degradation profile, including any potential hook effect.[7][8] Include a vehicle-only control (e.g., DMSO). Replace the existing medium with the RC32-containing medium and incubate for a fixed time (e.g., 12 or 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration for each cell lysate using a standard method like the BCA assay to ensure equal protein loading for subsequent analysis.[7]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for FKBP12.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities for FKBP12 and the loading control. Normalize the FKBP12 signal to the loading control. Plot the percentage of FKBP12 degradation relative to the vehicle control against the log of the RC32 concentration to generate the dose-response curve.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to verify the formation of the FKBP12-RC32-CRBN ternary complex.
-
Cell Treatment: Treat cells with RC32 at a concentration expected to be optimal for ternary complex formation (avoiding the hook effect range) and a vehicle control for a specified time. To stabilize the ternary complex and prevent degradation of FKBP12, co-treat with a proteasome inhibitor (e.g., MG132).[8]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads to minimize non-specific binding.[8]
-
Incubate the pre-cleared lysate with an antibody against FKBP12 (or an epitope tag if using an overexpressed, tagged protein) to capture FKBP12 and its binding partners.
-
Add protein A/G beads to pull down the antibody-antigen complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against FKBP12 and CRBN.[8] An increased CRBN signal in the RC32-treated sample compared to the control indicates the formation of the ternary complex.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
RC32 PROTAC off-target effects on zinc finger proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the RC32 PROTAC. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, with a specific focus on off-target effects on zinc finger proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of RC32 and its mechanism of action?
A1: RC32 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the FKBP12 protein.[1][2][3][4] It is a heterobifunctional molecule composed of a ligand that binds to FKBP12 (a derivative of rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), connected by a linker.[1][3][4] By simultaneously binding to FKBP12 and CRBN, RC32 brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.[1][3][4]
Q2: What are the known on-target effects of RC32?
A2: The primary on-target effect of RC32 is the potent and efficient degradation of FKBP12.[1][3][4] In Jurkat cells, RC32 has a DC50 (concentration for 50% degradation) of approximately 0.3 nM for FKBP12 after a 12-hour treatment.[2][3] Degradation of FKBP12 has been shown to be rapid, robust, and reversible upon washout of the compound.[1][3] Functionally, FKBP12 degradation by RC32 can activate BMP signaling.[5]
Q3: Are there known off-target effects for RC32?
A3: While RC32 has shown selectivity against other FKBP family members like FKBP51 and FKBP11, there is a potential for off-target degradation of zinc finger (ZF) proteins.[3] This is a known class-wide effect for PROTACs that utilize a pomalidomide (B1683931) moiety to recruit the CRBN E3 ligase.[1][2][6][7] The pomalidomide component itself can induce the degradation of certain ZF proteins.[1][2][7]
Q4: Why are zinc finger proteins susceptible to off-target degradation by pomalidomide-based PROTACs like RC32?
A4: The pomalidomide ligand, used in RC32 to recruit the CRBN E3 ligase, can independently bind to CRBN and certain zinc finger proteins. This forms a ternary complex (CRBN-pomalidomide-ZF protein) that leads to the ubiquitination and subsequent proteasomal degradation of the ZF protein, even in the absence of the PROTAC's primary target ligand binding.[1][2][7]
Q5: How can I assess the potential off-target effects of RC32 on zinc finger proteins in my experiments?
A5: A global proteomics approach using mass spectrometry is the most comprehensive way to identify off-target effects. This involves comparing the proteomes of cells treated with RC32 to vehicle-treated control cells. Any significantly downregulated proteins, other than FKBP12, are potential off-targets. Hits should then be validated using orthogonal methods like Western blotting. Additionally, specific reporter assays have been developed to screen for the degradation of a panel of known pomalidomide-sensitive zinc finger proteins.
Troubleshooting Guides
Problem 1: Unexpected Phenotype or Suspected Off-Target Effects
If you observe a cellular phenotype that cannot be explained by the degradation of FKBP12 alone, it is crucial to investigate potential off-target effects.
Step 1: Confirm On-Target Degradation
-
Method: Western Blot for FKBP12.
-
Purpose: To ensure that RC32 is effectively degrading its intended target in your experimental system.
Step 2: Broadly Profile for Off-Targets
-
Method: Global Proteomics (e.g., TMT-MS).
-
Purpose: To obtain an unbiased view of all protein level changes induced by RC32. Pay close attention to the downregulation of known zinc finger proteins.
Step 3: Validate Potential Zinc Finger Protein Off-Targets
-
Method: Western Blot for specific zinc finger proteins identified in the proteomic screen.
-
Purpose: To confirm the degradation of specific off-target candidates.
Step 4: Assess Direct Target Engagement of Off-Targets
-
Method: Cellular Thermal Shift Assay (CETSA).
-
Purpose: To determine if RC32 directly binds to the identified off-target zinc finger proteins.
Problem 2: Inconsistent FKBP12 Degradation
If you are not observing the expected level of FKBP12 degradation, consider the following troubleshooting steps.
Step 1: Verify Compound Integrity and Concentration
-
Action: Ensure the RC32 compound is correctly stored and prepared. Verify the final concentration in your experiment.
Step 2: Confirm Cell Permeability
-
Method: While RC32 has shown good cell permeability in various cell lines, this can be cell-type dependent.[3] If permeability is a concern, consider using a cell permeability assay.
Step 3: Check for E3 Ligase (CRBN) Expression
-
Method: Western Blot or qPCR for CRBN.
-
Purpose: To ensure that the cell line used for the experiment expresses sufficient levels of the CRBN E3 ligase required for RC32's mechanism of action.
Step 4: Rule out the "Hook Effect"
-
Action: Perform a dose-response experiment with a wide range of RC32 concentrations. The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (RC32-FKBP12 or RC32-CRBN) is favored over the productive ternary complex, leading to reduced degradation.
Quantitative Data Summary
Table 1: On-Target Activity of RC32
| Parameter | Value | Cell Line | Treatment Duration | Reference |
| DC50 (FKBP12) | ~0.3 nM | Jurkat | 12 hours | [2][3] |
| Dmax (FKBP12) | >90% | Jurkat | 12 hours | [3] |
Table 2: Hypothetical Off-Target Profile for a Pomalidomide-Based PROTAC
| Off-Target Protein | Gene | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Zinc finger protein 91 | ZFP91 | -2.5 | < 0.01 | Yes |
| Ikaros family zinc finger 1 | IKZF1 | -3.1 | < 0.01 | Yes |
| Aiolos | IKZF3 | -2.8 | < 0.01 | Yes |
| Protein Kinase C | PRKC | -0.2 | > 0.05 | No |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative off-target data for RC32 on zinc finger proteins is not currently available in the cited literature. The listed zinc finger proteins are known off-targets of pomalidomide.
Experimental Protocols
Experimental Protocol 1: Western Blotting for PROTAC-Mediated Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of RC32 or vehicle control (e.g., DMSO) for the specified duration (e.g., 12 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5-10 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against FKBP12, potential off-target zinc finger proteins, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and compare the levels in treated samples to the vehicle control.
Experimental Protocol 2: Global Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
-
Sample Preparation: Treat cells with RC32 and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Quantify protein concentration, reduce, alkylate, and digest proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from each condition with a different TMT isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw MS data using appropriate software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the RC32-treated samples compared to the control.
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with RC32 or a vehicle control at the desired concentration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blotting for the protein of interest (e.g., a potential off-target zinc finger protein).
-
Data Interpretation: A shift in the melting curve (i.e., more protein remaining in the soluble fraction at higher temperatures) in the presence of RC32 indicates direct binding of the compound to the protein.
Visualizations
Caption: Mechanism of action for RC32 PROTAC leading to FKBP12 degradation.
References
- 1. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Quantitative Proteomics Analysis for Better Understanding of Telomeric Zinc Finger-Associated Protein-Induced Pathogenesis in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated multi-omics analysis of zinc-finger proteins uncovers roles in RNA regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Optimizing RC32 PROTAC Concentration for Cell Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of RC32, a potent FKBP12-targeting PROTAC, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is RC32 and how does it work?
RC32 is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of the FKBP12 protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to the target protein, FKBP12 (rapamycin), and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), connected by a linker.[2][3] By bringing FKBP12 into close proximity with CRBN, RC32 facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.[2][4] This targeted protein degradation approach allows for the study of FKBP12's role in various cellular processes.[1]
Q2: What is a good starting concentration range for RC32 in a cell assay?
Based on published data, a broad concentration range is recommended for initial experiments to determine the optimal concentration for your specific cell line and experimental conditions. A starting point for a dose-response experiment could be a serial dilution from 1 µM down to the low nanomolar or even picomolar range (e.g., 1000 nM, 100 nM, 10 nM, 1 nM, 0.1 nM).[2][3]
Q3: How long should I treat my cells with RC32?
Treatment times can vary depending on the cell line and the desired level of degradation. Significant degradation of FKBP12 has been observed with as little as 2 hours of treatment, with more substantial degradation occurring after 12 to 24 hours.[2][5] A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to determine the optimal incubation time for achieving maximal degradation (Dmax).
Q4: What are the critical controls to include in my RC32 experiment?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): This serves as the baseline for assessing the effect of RC32.
-
Negative Control Compound: A structurally similar but inactive version of RC32, or the individual components (rapamycin and pomalidomide), can help confirm that the observed degradation is specific to the PROTAC mechanism.[2]
-
Proteasome Inhibitor Control (e.g., MG132, Bortezomib, Carfilzomib): Co-treatment with a proteasome inhibitor should rescue the degradation of FKBP12, confirming that the degradation is proteasome-dependent.[2][5]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of RC32 concentration in cell assays.
Issue 1: No or minimal degradation of FKBP12 is observed.
This is a common challenge in PROTAC experiments and can arise from several factors.
-
Suboptimal Concentration: The concentration of RC32 may be too low to effectively form the ternary complex.
-
Solution: Perform a broad dose-response experiment with a wider range of concentrations, including higher concentrations (up to 1 µM).[6]
-
-
The "Hook Effect": At excessively high concentrations, PROTACs can lead to the formation of non-productive binary complexes (RC32-FKBP12 or RC32-CRBN) instead of the productive ternary complex (FKBP12-RC32-CRBN), resulting in reduced degradation.[6][7]
-
Cell Permeability Issues: As large molecules, PROTACs can sometimes have poor cell membrane permeability.[7][8]
-
Solution: While RC32 has demonstrated good cell permeability in several cell lines, this can be cell-type dependent.[2] If permeability is suspected to be an issue, consider using cell lines with higher endocytic activity or consult literature for permeability-enhancing strategies, though this is less common for established PROTACs like RC32.
-
-
Incorrect Treatment Time: The chosen incubation time may be too short to observe significant degradation.
-
Solution: Perform a time-course experiment to identify the optimal duration for FKBP12 degradation in your cell line.[5]
-
-
Low E3 Ligase Expression: The recruited E3 ligase, CRBN, may be expressed at low levels in your cell line of choice.
-
Solution: Verify the expression level of CRBN in your cells using Western Blot or qPCR. If CRBN expression is low, consider using a different cell line known to have higher CRBN expression.
-
Data Presentation
The following table summarizes key quantitative data for RC32 from published studies.
| Parameter | Value | Cell Line | Treatment Duration | Reference |
| DC50 | ~0.3 nM | Jurkat | 12 hours | [2][3] |
| Dmax | >90% | Jurkat | 12 hours | [2] |
| Effective Concentration for significant degradation | 10 nM | Jurkat | 2 hours | [2] |
| Effective Concentration in various cell lines | 100 nM | Multiple cell lines | 12 hours | [2] |
Experimental Protocols
1. Dose-Response Experiment for DC50 Determination
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of RC32.
-
Cell Culture and Plating:
-
Culture your cells of interest (e.g., Jurkat) under standard conditions to achieve 70-80% confluency.
-
Seed cells in appropriate culture plates (e.g., 12-well or 24-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
-
RC32 Treatment:
-
Prepare a stock solution of RC32 in DMSO.
-
Perform a serial dilution of RC32 to achieve a range of final concentrations (e.g., 1000, 300, 100, 30, 10, 3, 1, 0.3, 0.1, 0.03, 0.01, 0 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with the different concentrations of RC32 and a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 12 or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for FKBP12 and a primary antibody for a loading control (e.g., GAPDH, β-actin).[2]
-
Incubate with the appropriate secondary antibodies and visualize the bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP12 band intensity to the corresponding loading control.
-
Plot the normalized FKBP12 levels (as a percentage of the vehicle control) against the logarithm of the RC32 concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 value.[5]
-
2. Proteasome-Dependency Assay
This protocol is used to confirm that RC32-mediated degradation of FKBP12 is dependent on the proteasome.
-
Cell Culture and Plating: Follow the same procedure as in the dose-response experiment.
-
Treatment:
-
Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132 or 10 nM Bortezomib) for 1-3 hours.[2]
-
Treat the cells with RC32 at a concentration known to cause significant degradation (e.g., 3-5 times the DC50, or 10 nM as a starting point) in the presence or absence of the proteasome inhibitor.[2]
-
Include a vehicle control and a proteasome inhibitor-only control.
-
Incubate for the desired treatment time.
-
-
Western Blot Analysis: Perform Western Blot analysis for FKBP12 and a loading control as described above.
-
Data Analysis: Compare the levels of FKBP12 in the different treatment groups. A rescue of FKBP12 degradation in the co-treatment group compared to the RC32-only group indicates proteasome-dependent degradation.
Visualizations
Caption: Mechanism of action of RC32 PROTAC.
Caption: Troubleshooting workflow for lack of FKBP12 degradation.
References
- 1. FKBP12 PROTAC RC32 [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
RC32 PROTAC stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of RC32, a PROTAC that induces the degradation of the FKBP12 protein.
Frequently Asked Questions (FAQs)
Q1: What is RC32 and how does it work?
RC32 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to specifically target the FKBP12 protein for degradation. It consists of a ligand that binds to FKBP12 (a derivative of rapamycin) and another ligand (pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing FKBP12 and CRBN into close proximity, RC32 facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.[1] This process is catalytic, allowing a single RC32 molecule to induce the degradation of multiple FKBP12 proteins.
Q2: What are the recommended storage conditions for RC32?
Proper storage of RC32 is crucial to maintain its activity. For optimal stability, follow the storage guidelines below. It is highly recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.
| Storage Condition | Solvent | Duration |
| Stock Solution | DMSO | 6 months at -80°C; 1 month at -20°C |
| In-vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prepare fresh for same-day use |
Q3: What are the known off-target effects of RC32?
RC32 has been shown to be highly selective for FKBP12.[2] However, as with any PROTAC containing a pomalidomide (B1683931) moiety, there is a potential for off-target degradation of other zinc-finger proteins that are natural substrates of CRBN when modulated by such ligands.[3][4] It is recommended to perform proteomics studies to assess the global protein expression changes upon RC32 treatment in your specific cellular model.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with RC32.
Issue 1: No or poor degradation of FKBP12 is observed.
This is a common challenge in PROTAC-based experiments and can arise from several factors. Follow this workflow to identify the potential cause:
Troubleshooting Workflow for No FKBP12 Degradation.
-
RC32 Integrity and Activity:
-
Solution: Ensure that RC32 has been stored correctly according to the recommended conditions. Prepare fresh dilutions from a properly stored stock solution for each experiment. Perform a dose-response experiment to ensure the concentration range is appropriate for your cell line.[5]
-
-
Cell Line Suitability:
-
Solution: Confirm that your cell line expresses sufficient levels of both FKBP12 and the CRBN E3 ligase. Low expression of either can limit the efficiency of RC32-mediated degradation.[5] This can be checked by Western blot or qPCR.
-
-
Ternary Complex Formation:
-
Solution: Successful degradation requires the formation of a stable ternary complex between FKBP12, RC32, and CRBN. If this complex does not form, degradation will not occur. Consider performing a co-immunoprecipitation (Co-IP) to pull down FKBP12 and blot for CRBN, or vice versa.[6]
-
-
Proteasome-Dependent Degradation:
-
Solution: To confirm that the degradation is mediated by the proteasome, co-treat your cells with RC32 and a proteasome inhibitor (e.g., MG132). A rescue of FKBP12 degradation in the presence of the proteasome inhibitor indicates that the degradation is proteasome-dependent.[1]
-
-
Experimental Conditions:
-
Solution: The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time. Also, be aware of the "hook effect," where at very high concentrations, the PROTAC can inhibit its own activity by forming non-productive binary complexes. A wide dose-response curve is necessary to identify the optimal concentration for degradation.[6]
-
Issue 2: Inconsistent results between experiments.
Inconsistent results are often linked to the stability of the PROTAC in the experimental setup.
-
Solution: The stability of RC32 in your specific cell culture medium and conditions can impact its effective concentration over time. It is advisable to assess the stability of RC32 in your experimental buffer or medium. A general protocol for this is provided below. Also, ensure consistent cell density and passage number between experiments.
Experimental Protocols
Protocol 1: Assessment of RC32 Stability in Cell Culture Medium via LC-MS
This protocol allows for the quantification of intact RC32 over time in your experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. nva.sikt.no [nva.sikt.no]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
RC32 PROTAC On-Target Activity Validation: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the on-target activity of RC32, a PROTAC designed to degrade the FKBP12 protein by engaging the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] The following sections offer detailed experimental protocols, troubleshooting advice, and data interpretation guidelines in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: How does the RC32 PROTAC work?
A1: RC32 is a heterobifunctional molecule. One end binds to the target protein, FKBP12, and the other end binds to the E3 ubiquitin ligase, Cereblon (CRBN).[1][3] This binding event brings FKBP12 into close proximity with the E3 ligase, leading to the ubiquitination of FKBP12. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the FKBP12 protein.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FKBP12 PROTAC RC32 | TargetMol [targetmol.com]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. lifesensors.com [lifesensors.com]
Technical Support Center: FKBP12 PROTAC RC32 Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using the FKBP12-targeting PROTAC RC32. It focuses on the critical role of negative controls in validating experimental results.
Frequently Asked Questions (FAQs)
Q1: What is FKBP12 PROTAC RC32 and what is its mechanism of action?
A1: this compound is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the FK506-binding protein 12 (FKBP12).[1][2][3][4] It is a heterobifunctional molecule composed of:
-
A "warhead" : Rapamycin (B549165), which specifically binds to the target protein, FKBP12.[1][5]
-
An E3 ligase ligand : Pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][5]
-
A linker : A chemical chain that connects the warhead and the E3 ligase ligand.
RC32 works by forming a ternary complex, bringing FKBP12 into close proximity with the CRBN E3 ligase.[5][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the cell's proteasome.[6] Unlike its parent molecule Rapamycin, RC32 leads to the degradation of FKBP12 rather than just its inhibition and has been shown not to cause immunosuppression or inhibit mTOR.[7][8]
Caption: Mechanism of FKBP12 degradation by PROTAC RC32.
Q2: Why are negative controls essential for my RC32 experiments?
A2: Negative controls are crucial to ensure that the observed degradation of FKBP12 is a direct result of the specific, intended PROTAC mechanism and not due to off-target effects, non-specific toxicity, or target inhibition alone.[9] Rigorous controls validate that the degradation is dependent on the formation of the FKBP12-RC32-CRBN ternary complex.[10][11]
Q3: What are the recommended negative controls for RC32 experiments?
A3: A comprehensive experiment should include several types of negative controls to dissect the mechanism of action. The two primary strategies involve creating molecules that are structurally almost identical to RC32 but are deficient in one of their key binding interactions.[9]
-
E3 Ligase Binding-Deficient Control (RC32-CRBN-mut): This is the most critical control. It is a molecule that can still bind to FKBP12 but cannot recruit the CRBN E3 ligase. This is typically achieved by modifying the pomalidomide moiety in a way that blocks its interaction with CRBN, such as methylating the glutarimide (B196013) nitrogen.[9] This control demonstrates that CRBN engagement is required for degradation.
-
Target Binding-Deficient Control (RC32-FKBP12-mut): This control is designed to bind to CRBN but not to FKBP12. This is achieved by modifying the rapamycin "warhead" portion of RC32. This control confirms that the degradation is dependent on binding to the target protein.[9]
-
Component Controls: Treating cells with the individual components of RC32 separately is also important.
Caption: Logical relationships of negative controls in PROTAC experiments.
Troubleshooting Guide
Issue: My negative control shows partial degradation of FKBP12.
-
Possible Cause 1: Impure Control Compound: The negative control compound may be contaminated with the active RC32 PROTAC.
-
Solution: Verify the purity of your control compounds using LC-MS and NMR. Synthesize a fresh batch if necessary.
-
-
Possible Cause 2: Off-Target Effects: At very high concentrations, the control molecule might be inducing a non-specific or stress-related degradation pathway.
-
Possible Cause 3: "Hook Effect": This is more common with active PROTACs at high concentrations, where excess binary complexes (PROTAC-FKBP12 or PROTAC-CRBN) prevent the formation of the productive ternary complex. While less likely for a negative control, ensure you are testing across a wide concentration range.
Issue: I don't see any degradation with the active RC32.
-
Possible Cause 1: Cell Line Incompatibility: The cell line you are using may have low expression levels of CRBN or other components of the ubiquitin-proteasome system.
-
Solution: Confirm CRBN expression in your cell line via Western blot or proteomics. Test RC32 in a cell line known to be responsive, such as Jurkat cells.[5]
-
-
Possible Cause 2: Experimental Conditions: The incubation time or compound concentration may be suboptimal.
-
Possible Cause 3: Compound Instability: The RC32 compound may have degraded in your storage or experimental buffer.
-
Solution: Use freshly prepared solutions. Check the stability of the compound under your specific experimental conditions.
-
Data Presentation: Expected Outcomes
The following table summarizes the expected results when testing RC32 and its negative controls. DC₅₀ represents the concentration required to degrade 50% of the target protein, and Dₘₐₓ is the maximum degradation achieved.
| Compound | Target Binding (FKBP12) | E3 Ligase Binding (CRBN) | Expected DC₅₀ (Degradation) | Expected Dₘₐₓ | Rationale |
| RC32 (Active) | Yes | Yes | ~0.3 nM [1][5] | >90% | Forms productive ternary complex |
| RC32-CRBN-mut | Yes | No | >10 µM (Inactive) | <10% | Cannot recruit E3 ligase |
| RC32-FKBP12-mut | No | Yes | >10 µM (Inactive) | <10% | Cannot bind to target protein |
| Rapamycin | Yes | No | Inactive | 0% | Binds target but does not recruit E3 ligase |
| Pomalidomide | No | Yes | Inactive | 0% | Binds E3 ligase but does not bind target |
Experimental Protocols
Protocol 1: Western Blot for FKBP12 Degradation
This is the most common method to quantify the reduction in FKBP12 protein levels.
Caption: A standard workflow for assessing protein degradation via Western blot.
Methodology:
-
Cell Seeding: Plate cells (e.g., Jurkat, HEK293) in 6-well plates and allow them to adhere overnight.[9]
-
Compound Treatment: Treat cells with a serial dilution of RC32 and the negative controls (e.g., 0.1 nM to 1 µM). Include a vehicle-only (DMSO) control. Incubate for a set time, typically 12-24 hours.[9]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer containing protease and phosphatase inhibitors to each well, scrape the cells, and collect the lysate.[12][13]
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[12]
-
Western Blotting: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for FKBP12 and a loading control (e.g., ß-Actin, GAPDH). Incubate with a secondary antibody and visualize using an appropriate detection system.
-
Analysis: Quantify the band intensities. Normalize the FKBP12 signal to the loading control and then to the vehicle-treated sample to determine the percentage of remaining protein.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol demonstrates the formation of the FKBP12-RC32-CRBN complex in cells.
Methodology:
-
Cell Treatment: Treat cells in a 10 cm dish with RC32 at a concentration that gives maximal degradation (e.g., 10-100 nM) for a shorter duration (e.g., 2-4 hours). Also, treat separate dishes with negative controls and a vehicle control.
-
Proteasome Inhibition: To stabilize the ternary complex and prevent the degradation of FKBP12, co-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for the final 2-4 hours of incubation.[13]
-
Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate. Add an antibody against FKBP12 to immunoprecipitate the target protein and any associated proteins. Use Protein A/G beads to pull down the antibody-protein complexes.
-
Elution and Western Blot: Wash the beads extensively. Elute the bound proteins and analyze the eluate by Western blot. Probe separate blots for FKBP12 (to confirm pulldown) and CRBN (to confirm co-immunoprecipitation). A band for CRBN in the RC32-treated sample, but not in the control samples, confirms the formation of the ternary complex.
Protocol 3: Cell Viability Assay
This assay determines if the observed effects are due to targeted degradation or general cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate suitable for luminescence readings.[6]
-
Compound Treatment: Add serial dilutions of RC32 and negative controls. Incubate for a period relevant to a phenotypic effect (e.g., 72 hours).[6]
-
Assay: Add a viability reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell health.
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Plot the signal against the compound concentration. The resulting curve can be used to determine if RC32 or its controls cause a significant loss of viability at concentrations effective for degradation. Ideally, degradation occurs at concentrations far below those that cause cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FKBP12 degrader | TargetMol [targetmol.com]
- 3. This compound, 2375555-66-9 | BroadPharm [broadpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with RC32 PROTAC
Welcome to the technical support center for the RC32 PROTAC. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of RC32 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RC32 PROTAC?
A1: RC32 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the FKBP12 protein.[1][2][3] It functions by simultaneously binding to FKBP12 via its rapamycin (B549165) moiety and to the Cereblon (CRBN) E3 ubiquitin ligase via its pomalidomide (B1683931) component.[1][2][3] This proximity induces the ubiquitination of FKBP12, marking it for degradation by the proteasome.[1][3][4]
Q2: I am not observing any degradation of my target protein, FKBP12. What are the possible reasons?
A2: Several factors could contribute to a lack of FKBP12 degradation. Here are some common causes:
-
Suboptimal PROTAC Concentration: PROTACs often exhibit a "hook effect," where degradation efficiency decreases at very high concentrations due to the formation of non-productive binary complexes (RC32-FKBP12 or RC32-CRBN) instead of the necessary ternary complex (FKBP12-RC32-CRBN).[5][6][7][8][9] It is crucial to perform a dose-response experiment to identify the optimal concentration for maximal degradation.[9][10]
-
Poor Cell Permeability: Due to their larger size, PROTACs may have difficulty crossing the cell membrane.[9][11][12]
-
Low E3 Ligase Expression: The cell line you are using may have low endogenous expression of CRBN, the E3 ligase recruited by RC32.[13]
-
Rapid PROTAC Metabolism: The RC32 molecule might be rapidly metabolized or degraded within the cells before it can effectively induce protein degradation.[10]
-
Issues with Ternary Complex Formation: The formation of a stable ternary complex is essential for PROTAC activity.[7][8][14] Issues with the binding of either the FKBP12 or CRBN ligand can prevent degradation.
Q3: I am observing a decrease in FKBP12 degradation at higher concentrations of RC32. What is happening?
A3: This phenomenon is known as the "hook effect" and is a characteristic feature of many PROTACs.[5][6][7][8][9] At optimal concentrations, RC32 facilitates the formation of a productive ternary complex between FKBP12 and the CRBN E3 ligase, leading to efficient degradation. However, at excessive concentrations, the equilibrium shifts towards the formation of non-productive binary complexes, where RC32 binds to either FKBP12 or CRBN independently.[7] This sequestration of the components prevents the formation of the critical ternary complex, resulting in reduced degradation.[7] A bell-shaped dose-response curve is a typical representation of the hook effect.[7]
Q4: I am seeing toxicity or off-target effects in my experiments. How can I address this?
A4: Off-target effects and cytotoxicity can be a concern with PROTACs.[15][16][17] Here are some strategies to mitigate these issues:
-
Optimize PROTAC Concentration: Use the lowest effective concentration of RC32 that achieves maximal on-target degradation to minimize off-target effects.[10]
-
Use Appropriate Controls: Include negative controls, such as an inactive enantiomer of the warhead or a version of RC32 with a mutated CRBN-binding ligand, to differentiate between on-target and off-target effects.[10]
-
Global Proteomic Analysis: Techniques like mass spectrometry can provide an unbiased view of protein degradation across the entire proteome, helping to identify any unintended targets.[10]
-
Assess Cell Viability: Perform cell viability assays in parallel with your degradation experiments to monitor for cytotoxicity.
Troubleshooting Guides
Problem 1: No or Poor Degradation of FKBP12
This guide provides a step-by-step approach to troubleshoot experiments where RC32 is not inducing the expected degradation of FKBP12.
Troubleshooting Workflow: No or Poor FKBP12 Degradation
Caption: A logical workflow for troubleshooting the lack of FKBP12 degradation.
Quantitative Data Summary: Troubleshooting Poor Degradation
| Parameter | Symptom | Suggested Experiment | Expected Outcome for Successful Degradation |
| RC32 Concentration | No degradation at a single high concentration. | Dose-response Western Blot (e.g., 0.1 nM to 10 µM).[7] | A bell-shaped curve indicating the optimal degradation concentration (DC50) and the hook effect.[7] |
| Cell Permeability | No degradation despite optimal concentration. | Parallel Artificial Membrane Permeability Assay (PAMPA).[14] | Confirmation that RC32 can cross the cell membrane. |
| CRBN Expression | Lack of degradation in a specific cell line. | Western Blot for CRBN protein levels.[13] | Detectable levels of CRBN protein in the cell lysate. |
| Ternary Complex Formation | Degradation is weak despite target engagement. | Co-Immunoprecipitation (Co-IP) of FKBP12 or CRBN.[14] | Detection of all three components (FKBP12, RC32, CRBN) in the immunoprecipitate. |
Problem 2: Observing the "Hook Effect"
This guide helps in confirming and understanding the hook effect in your experiments with RC32.
Experimental Workflow: Characterizing the Hook Effect
Caption: A streamlined workflow for experimentally observing the hook effect.
Quantitative Data Summary: Hook Effect Characterization
| RC32 Concentration Range | Expected FKBP12 Degradation | Interpretation |
| Low (e.g., 0.1 - 10 nM) | Increasing degradation with increasing concentration. | Productive ternary complex formation is favored. |
| Optimal (e.g., 10 - 100 nM) | Maximal degradation (Dmax). | Saturation of productive ternary complex formation. |
| High (e.g., >100 nM) | Decreasing degradation with increasing concentration. | Formation of non-productive binary complexes (Hook Effect).[5][6][7][8][9] |
Experimental Protocols
Protocol 1: Western Blot for RC32-Induced FKBP12 Degradation
This protocol outlines the steps to assess the degradation of FKBP12 protein following treatment with RC32.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of RC32 in cell culture medium. A recommended concentration range to observe the hook effect is from 0.1 nM to 10 µM.[7]
-
Treat the cells with the varying concentrations of RC32 for a predetermined time, typically 4-24 hours. Include a vehicle control (e.g., DMSO).[7]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP12 band intensity to the loading control.
-
Plot the normalized FKBP12 levels against the RC32 concentration to generate a dose-response curve.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the formation of the FKBP12-RC32-CRBN ternary complex within cells.
-
Cell Treatment and Lysis:
-
Treat cells with the optimal degradation concentration of RC32 (determined from the dose-response experiment) and a vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against either FKBP12 or CRBN overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted samples by Western blotting using antibodies against FKBP12, CRBN, and a relevant tag if applicable.
-
-
Interpretation:
-
The presence of both FKBP12 and CRBN in the immunoprecipitate from RC32-treated cells, but not in the vehicle control, confirms the formation of the ternary complex.
-
Signaling Pathway Diagram
RC32 PROTAC Mechanism of Action
Caption: The mechanism of RC32-mediated degradation of FKBP12 via the ubiquitin-proteasome system.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. marinbio.com [marinbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.co.jp [revvity.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RC32 PROTAC for In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of the FKBP12-targeting PROTAC, RC32, for in vivo use.
Frequently Asked Questions (FAQs)
Q1: What is RC32 and what are its primary applications?
RC32 is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the FKBP12 protein.[1][2] It is composed of a ligand for FKBP12 (derived from rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, joined by a linker.[1][3] By recruiting CRBN to FKBP12, RC32 mediates the ubiquitination and subsequent proteasomal degradation of FKBP12.[3] This makes RC32 a valuable tool for studying the cellular functions of FKBP12 and as a potential therapeutic agent in diseases where FKBP12 is implicated, such as certain cancers and neurodegenerative disorders.[2]
Q2: Why is the solubility of RC32 a concern for in vivo studies?
Like many PROTACs, RC32 is a large molecule with a high molecular weight and characteristics that place it "beyond the Rule of Five" for drug-likeness. This often leads to poor aqueous solubility, which can hinder its bioavailability and therapeutic efficacy in in vivo models.[4] Inadequate solubility can lead to challenges in formulation, inconsistent drug exposure, and potentially misleading experimental outcomes.
Q3: What are the known downstream effects of RC32-mediated FKBP12 degradation?
RC32-mediated degradation of FKBP12 has been shown to potentiate Transforming Growth Factor-beta (TGF-β) signaling by activating SMAD1/5.[5] FKBP12 is a known inhibitor of the TGF-β type I receptor, and its removal leads to the activation of this pathway.[6] Interestingly, while the rapamycin (B549165) component of RC32 is a well-known inhibitor of the mTOR pathway, studies have shown that RC32 itself does not significantly impact mTOR activity, suggesting it avoids the immunosuppressive effects of rapamycin.[5]
Troubleshooting Guide
Issue: Poor aqueous solubility of RC32 during formulation preparation.
Possible Cause: Inherent physicochemical properties of the PROTAC molecule.
Solutions:
-
Co-solvent Formulation: For initial in vivo studies, a co-solvent system can be employed to create a suspension of RC32. A commonly used formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which can achieve a concentration of 1 mg/mL.[1] It is important to prepare this formulation fresh for each use.
-
Advanced Formulation Strategies: If a co-solvent system is insufficient or a true solution is required, consider more advanced formulation techniques such as amorphous solid dispersions (ASDs) or nanoformulations. These methods can significantly enhance the apparent solubility and bioavailability of poorly soluble compounds.[2][7]
Issue: Inconsistent or low bioavailability of RC32 in animal models.
Possible Cause: Poor absorption from the administration site due to low solubility and/or rapid precipitation.
Solutions:
-
Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the PROTAC in an amorphous state within a polymer matrix. This high-energy amorphous form can lead to greater apparent solubility and a supersaturated state in vivo, enhancing absorption.[2][7]
-
Nanoformulations: Encapsulating RC32 into nanoparticles, such as those made from biodegradable polymers like PLGA-PEG, can improve its solubility, protect it from degradation, and potentially enhance its pharmacokinetic profile.[8][9]
Quantitative Data on PROTAC Solubility Enhancement
| PROTAC | Formulation | Solubility (µg/mL) | Fold Increase vs. Amorphous | Reference |
| Amorphous PROTACs (General Range) | FaSSIF (pH 6.5) | 17.3 - 48.4 | - | [10] |
| AZ1 | Amorphous | 48.4 | - | [10] |
| AZ1 | 20% w/w ASD in HPMCAS | ~97 | ~2 | [11] |
FaSSIF: Fasted State Simulated Intestinal Fluid ASD: Amorphous Solid Dispersion HPMCAS: Hydroxypropyl Methylcellulose Acetate Succinate
Experimental Protocols
Protocol 1: Preparation of RC32 Co-solvent Formulation for In Vivo Administration
Materials:
-
RC32 PROTAC powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a stock solution of RC32 in DMSO (e.g., 10 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the RC32 stock solution.
-
Add PEG300 to the tube (4 times the volume of the DMSO stock).
-
Vortex the mixture until it is homogeneous.
-
Add Tween-80 to the tube (0.5 times the volume of the DMSO stock).
-
Vortex the mixture thoroughly.
-
Add Saline to the tube to achieve the final desired volume (4.5 times the volume of the DMSO stock).
-
Vortex the final mixture vigorously and use an ultrasonic bath to ensure a uniform suspension.
-
Visually inspect the suspension for any precipitation before administration. Prepare fresh before each use.
Protocol 2: General Procedure for Preparing PROTAC Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Materials:
-
RC32 PROTAC powder
-
A suitable polymer (e.g., HPMCAS, Soluplus®, PVP)
-
A suitable organic solvent (e.g., acetone, methanol, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Determine the desired drug loading (e.g., 10-30% w/w of RC32 in the polymer).
-
Accurately weigh the RC32 and the chosen polymer and dissolve them in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Ensure complete dissolution of both the PROTAC and the polymer.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Dry the resulting solid dispersion under a high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
The resulting ASD can be collected and characterized for its amorphous nature and dissolution properties.
Visualizations
Caption: Mechanism of RC32-mediated degradation of FKBP12.
Caption: Simplified signaling pathways affected by RC32.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. nva.sikt.no [nva.sikt.no]
- 6. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of RC32 PROTAC, FK506, and Rapamycin in Targeting FKBP12
In the landscape of therapeutic agents targeting the FK506-binding protein 12 (FKBP12), three molecules stand out for their distinct mechanisms and downstream effects: the classic immunosuppressants FK506 (Tacrolimus) and rapamycin (B549165) (Sirolimus), and the novel proteolysis-targeting chimera (PROTAC), RC32. This guide provides a detailed comparison of these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and methodologies.
Introduction to the Molecules
FK506 (Tacrolimus) is a macrolide lactone that exhibits potent immunosuppressive properties by inhibiting calcineurin, a key phosphatase in T-cell activation.[1][2] Its mechanism relies on the formation of a complex with FKBP12, which then allosterically inhibits calcineurin.[3]
Rapamycin (Sirolimus) , another macrolide, also binds to FKBP12 but targets a different signaling pathway. The rapamycin-FKBP12 complex binds to and inhibits the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[4][5]
RC32 PROTAC is a heterobifunctional molecule that leverages the PROTAC technology to induce the degradation of FKBP12.[6] It consists of a ligand that binds to FKBP12 (a derivative of rapamycin) and another ligand that recruits an E3 ubiquitin ligase (cereblon), leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.[6][7] Unlike FK506 and rapamycin which are inhibitors, RC32 aims to eliminate the target protein altogether.
Mechanism of Action: A Tale of Three Outcomes
While all three molecules initiate their action by binding to FKBP12, their subsequent effects diverge significantly, as illustrated in the signaling pathways below.
Figure 1. Signaling Pathways of RC32 PROTAC, FK506, and Rapamycin. This diagram illustrates the distinct downstream consequences following the binding of each molecule to FKBP12.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for RC32, FK506, and rapamycin, providing a basis for their comparative performance. It is important to note that these values are compiled from various studies and may not be directly comparable due to different experimental conditions.
| Parameter | RC32 PROTAC | FK506 (Tacrolimus) | Rapamycin (Sirolimus) | Reference(s) |
| Target Protein | FKBP12 | FKBP12 | FKBP12 | [1][4][6] |
| Downstream Target | Proteasomal Degradation | Calcineurin | mTOR | [1][4][6] |
| Primary Effect | FKBP12 Depletion | Immunosuppression | Immunosuppression, Anti-proliferative | [1][4][6] |
Table 1. Overview of RC32, FK506, and Rapamycin.
| Parameter | RC32 PROTAC | FK506 (Tacrolimus) | Rapamycin (Sirolimus) | Reference(s) |
| Binding Affinity to FKBP12 (Kd) | Not explicitly found | ~0.4 nM | ~0.2 nM | [8][9][10] |
| Degradation (DC50) | ~0.3 nM (Jurkat cells) | Not Applicable | Not Applicable | [6] |
| Inhibition (IC50) | Not an inhibitor | ~1-3 nM (Calcineurin) | ~0.1 nM (mTOR in HEK293 cells) | [3][4] |
Table 2. Binding Affinity and Potency.
Off-Target Effects and Immunosuppression
A critical differentiator for these molecules lies in their off-target effects, particularly their impact on the immune system.
| Molecule | Known Off-Target Effects / Side Effects | Immunosuppressive Activity | Reference(s) |
| RC32 PROTAC | Some degradation of FKBP4 and FKBP5 at higher concentrations. Stated to not inhibit mTOR or calcineurin. | No | [11][12] |
| FK506 (Tacrolimus) | Neurotoxicity, nephrotoxicity, anxiety, tremor. | Yes | [13][14] |
| Rapamycin (Sirolimus) | Increased risk of infections, metabolic effects (e.g., decreased insulin (B600854) sensitivity, glucose intolerance). | Yes | [15] |
Table 3. Off-Target Effects and Immunosuppressive Activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize and compare these molecules.
Western Blotting for FKBP12 Degradation
This protocol is essential for quantifying the degradation of FKBP12 induced by RC32.
Figure 2. Western Blot Workflow for FKBP12 Degradation. A step-by-step process to quantify protein levels post-treatment.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with varying concentrations of RC32 for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control.
Luciferase Reporter Assay for NFAT Activation (Calcineurin Pathway)
This assay is used to measure the inhibitory effect of FK506 on calcineurin-mediated NFAT activation.
Protocol Steps:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., Jurkat cells) with a luciferase reporter plasmid containing NFAT response elements and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).
-
Cell Treatment: Treat the transfected cells with a T-cell activator (e.g., PMA and ionomycin) in the presence of varying concentrations of FK506.
-
Cell Lysis: After incubation, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of RC32, FK506, or rapamycin for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Summary and Conclusion
RC32 PROTAC, FK506, and rapamycin represent three distinct strategies for targeting FKBP12.
-
RC32 PROTAC offers a novel approach by inducing the degradation of FKBP12.[6] Its key advantage is the potential for a more profound and sustained target inhibition through protein elimination, with the significant benefit of avoiding the immunosuppressive effects associated with FK506 and rapamycin.[12] This makes RC32 a promising tool for studying the roles of FKBP12 in non-immunological contexts and a potential therapeutic agent for diseases where FKBP12 depletion is beneficial.
-
FK506 acts as a potent immunosuppressant by forming a complex with FKBP12 to inhibit calcineurin.[1][2] While highly effective in preventing organ transplant rejection and treating autoimmune diseases, its clinical use is associated with significant side effects.[13][14]
-
Rapamycin also functions as an immunosuppressant and anti-proliferative agent by targeting mTOR via an FKBP12-dependent mechanism.[4][5] Similar to FK506, its therapeutic applications are accompanied by a range of side effects.[15]
The choice between these molecules depends on the specific research question or therapeutic goal. For applications requiring the specific inhibition of calcineurin or mTOR, FK506 and rapamycin remain the tools of choice. However, for studies aiming to understand the consequences of FKBP12 loss-of-function without the confounding immunosuppressive effects, or for therapeutic strategies where FKBP12 depletion is desired, RC32 PROTAC emerges as a powerful and highly specific alternative. Further research, including comprehensive head-to-head comparative studies under standardized conditions, will be invaluable in further elucidating the relative merits of these important molecules.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FK 506 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. rcsb.org [rcsb.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FK506, an immunosuppressant targeting calcineurin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prospective study of FK506 side effects: anxiety or akathisia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RC32 and Other FKBP12 PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of FKBP12, a ubiquitously expressed protein involved in diverse cellular processes, represents a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this, and several FKBP12-targeting degraders have been developed. This guide provides an objective comparison of the well-characterized PROTAC RC32 with other notable FKBP12 degraders, supported by available experimental data.
Overview of Compared FKBP12 PROTAC Degraders
This comparison focuses on RC32 and three other reported FKBP12 PROTAC degraders: dFKBP-1, 5a1, and 6b4. These molecules employ different targeting ligands and E3 ligase recruiters, leading to variations in their degradation efficiency, selectivity, and mechanism of action.
-
RC32: A potent FKBP12 degrader that utilizes Rapamycin as the FKBP12-binding ligand and Pomalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
dFKBP-1: This degrader incorporates the synthetic ligand SLF (Synthetic Ligand for FKBP) to bind FKBP12 and recruits the CRBN E3 ligase via a Thalidomide-based ligand.[3][4][5]
-
5a1 and 6b4: Two novel PROTACs that employ distinct, newly developed FKBP12 binders. Both utilize a Von Hippel-Lindau (VHL) E3 ligase ligand for recruitment.[1]
Quantitative Performance Data
Direct head-to-head comparisons of DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values in the same cell line under identical conditions are limited in the public domain. However, available data from various studies provide valuable insights into the relative potency and efficacy of these degraders.
| Degrader | FKBP12 Ligand | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax (%) | Noteworthy Observations |
| RC32 | Rapamycin | Cereblon (CRBN) | Jurkat | ~0.3 nM | Not specified | Efficiently degrades FKBP12 in various human, rat, mouse, and chicken cell lines.[2] |
| dFKBP-1 | SLF | Cereblon (CRBN) | MV4;11 | 0.01 µM (50% reduction) | >80% at 0.1 µM | Potently decreases FKBP12 abundance.[3][6] |
| 5a1 | Novel Bicyclic Sulfonamide Derivative | Von Hippel-Lindau (VHL) | INA-6 (Multiple Myeloma) | Not specified | Most efficient of the three | Showed higher potency in potentiating BMP6-induced SMAD1/5 activity compared to RC32 and 6b4. Did not degrade FKBP4 or FKBP5.[1] |
| 6b4 | Novel FKBP12 Binder | Von Hippel-Lindau (VHL) | INA-6 (Multiple Myeloma) | Not specified | Potent downregulation | More potent than RC32 in potentiating BMP6-induced SMAD1/5 activity. Caused some degradation of FKBP4 and FKBP5.[1] |
Signaling Pathways and Mechanism of Action
The fundamental mechanism for all these PROTACs involves the formation of a ternary complex between FKBP12, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of FKBP12, marking it for degradation by the proteasome.
A key differentiator is the E3 ligase recruited. RC32 and dFKBP-1 utilize CRBN, while 5a1 and 6b4 engage VHL. The choice of E3 ligase can influence the degradation efficiency, substrate scope, and potential for off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these FKBP12 PROTAC degraders.
Western Blotting for Protein Degradation Assessment
This is the most common method to directly measure the reduction in the level of a target protein.[7]
1. Cell Culture and Treatment:
-
Seed cells (e.g., Jurkat, MV4;11, or INA-6) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTACs (RC32, dFKBP-1, 5a1, 6b4) in complete culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treat the cells with the different concentrations of PROTACs for the desired time points (e.g., 4, 12, or 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.
5. Data Analysis:
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities for FKBP12 and the loading control using densitometry software.
-
Normalize the FKBP12 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Selectivity Profiling using Quantitative Proteomics
To assess the selectivity of PROTACs, mass spectrometry-based quantitative proteomics can be employed to measure changes in the abundance of thousands of proteins across the proteome.[8][9]
1. Sample Preparation:
-
Treat cells with the PROTAC of interest at a concentration known to induce significant degradation of the target protein, alongside a vehicle control.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis (optional but recommended for higher throughput and accuracy).
2. LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides using tandem mass spectrometry (MS/MS) to determine their sequence and quantify their abundance.
3. Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins present in the samples.
-
Quantify the relative abundance of each protein in the PROTAC-treated samples compared to the vehicle control.
-
Identify proteins that are significantly downregulated, which represent potential off-targets of the PROTAC.
Conclusion
RC32 is a highly potent and well-validated FKBP12 PROTAC degrader. However, the landscape of FKBP12-targeting PROTACs is evolving, with novel degraders like 5a1 and 6b4 demonstrating comparable or even superior activity in specific contexts, as well as improved selectivity profiles. The choice of a particular degrader will depend on the specific research question, the cellular context, and the desired selectivity profile. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these and future FKBP12 PROTAC degraders. Further head-to-head studies with standardized assays will be crucial for a more definitive ranking of their performance.
References
- 1. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dFKBP-1, 1799711-22-0 | BroadPharm [broadpharm.com]
- 5. dFKBP-1 - MedChem Express [bioscience.co.uk]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. sapient.bio [sapient.bio]
- 9. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
A Comparative Guide to RC32 and dFKBP-1: FKBP12-Degrading PROTACs for Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent FKBP12-targeting Proteolysis Targeting Chimeras (PROTACs), RC32 and dFKBP-1, in the context of multiple myeloma. This analysis is based on available preclinical data and aims to inform researchers on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. A promising therapeutic strategy involves the targeted degradation of FK506-binding protein 12 (FKBP12). FKBP12 is an abundant intracellular protein that negatively regulates the transforming growth factor-beta (TGF-β) superfamily type I receptors. By degrading FKBP12, PROTACs can potentiate bone morphogenetic protein (BMP)-induced signaling through the SMAD1/5 pathway, leading to the downregulation of the MYC oncogene and subsequent apoptosis of myeloma cells.[1][2] This guide focuses on two such PROTACs: RC32 and dFKBP-1.
Mechanism of Action
Both RC32 and dFKBP-1 are heterobifunctional molecules designed to induce the degradation of FKBP12. They achieve this by simultaneously binding to FKBP12 and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of FKBP12.
-
RC32 is composed of a Rapamycin derivative, which binds to FKBP12, linked to Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
dFKBP-1 utilizes the FKBP12 ligand SLF and a Thalidomide-based ligand to recruit the Cereblon E3 ubiquitin ligase.[3]
The degradation of FKBP12 by these PROTACs relieves its inhibitory effect on BMP type I receptors, leading to increased SMAD1/5 phosphorylation and signaling, which in turn suppresses MYC expression and induces apoptosis in multiple myeloma cells.[1][4]
Signaling Pathway
The signaling pathway initiated by RC32 and dFKBP-1 in multiple myeloma cells is depicted below.
Efficacy Data
| Compound | Cell Line | Assay | Result | Citation |
| RC32 | Jurkat | Western Blot | DC₅₀ of ~0.3 nM for FKBP12 degradation after 12 hours. | [1] |
| dFKBP-1 | MV4;11 | Western Blot | >80% FKBP12 reduction at 0.1 µM after 18 hours. | [3][5] |
| 50% FKBP12 reduction at 0.01 µM after 18 hours. | [3][5] |
A study directly comparing RC32 and dFKBP-1 in multiple myeloma cells found that both induced dose-dependent degradation of FKBP12 and potentiated ligand-induced cell death.[6] However, a notable difference was observed in their downstream signaling effects: dFKBP-1 led to a dose-dependent induction of ID1, a target gene of SMAD1/5 signaling, while RC32 did not show a clear impact on ID1 induction.[6] This suggests potential differences in their off-target effects or the fine-tuning of the SMAD1/5 pathway. Neither PROTAC was found to affect the expression of FKBP51 or FKBP52 at the tested concentrations, indicating a degree of specificity for FKBP12.[6]
RC32 has also been shown to effectively degrade FKBP12 in vivo in various animal models, including mice, rats, pigs, and rhesus monkeys, with oral administration also being effective in mice.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of RC32 and dFKBP-1.
Western Blot for FKBP12 Degradation
This protocol is to determine the extent of FKBP12 protein degradation following treatment with PROTACs.
Protocol Details:
-
Cell Culture and Treatment: Plate multiple myeloma cells (e.g., INA-6, MM.1S) at a suitable density. After allowing cells to adhere or stabilize, treat with a range of concentrations of RC32, dFKBP-1, or a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Harvest the cells and wash with cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for FKBP12 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the FKBP12 signal to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Seed multiple myeloma cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well.
-
Treatment: Treat the cells with various concentrations of RC32 or dFKBP-1, with and without a BMP ligand (e.g., BMP6), for a specified period (e.g., 72 hours). Include wells with untreated cells and vehicle controls.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Details:
-
Cell Treatment: Treat multiple myeloma cells with RC32 or dFKBP-1 (with a BMP ligand) for a designated time (e.g., 48 hours).
-
Cell Harvesting: Collect the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.
Conclusion
Both RC32 and dFKBP-1 are potent degraders of FKBP12 that demonstrate efficacy in inducing apoptosis in multiple myeloma cell lines. Their shared mechanism of action, involving the potentiation of the BMP-SMAD1/5 signaling axis, validates FKBP12 as a promising therapeutic target in this malignancy. While direct comparative data on their cytotoxic efficacy is limited, available information on their degradation profiles and downstream signaling effects reveals subtle but potentially important differences. The observation that dFKBP-1, but not RC32, induces the SMAD1/5 target gene ID1 warrants further investigation to understand the full spectrum of their biological activities. Further head-to-head in vitro and in vivo studies are necessary to fully elucidate the comparative therapeutic potential of these two PROTACs for the treatment of multiple myeloma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nva.sikt.no [nva.sikt.no]
A Tale of Two Molecules: Deconstructing the Immunomodulatory Roles of RC32 and FK506
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of immunomodulatory agents is paramount. This guide provides a detailed comparison of the investigational molecule RC32 and the established immunosuppressant FK506 (Tacrolimus), highlighting their divergent effects on the immune system, supported by experimental data and detailed methodologies.
At the forefront of this comparison is a critical distinction: while FK506 is a potent immunosuppressive drug widely used in organ transplantation and autoimmune diseases, RC32 is a PROTAC (Proteolysis Targeting Chimera) designed to degrade the same initial binding partner, FKBP12, without exerting an immunosuppressive effect.[1] This fundamental difference in their functional outcomes makes them suited for entirely different therapeutic applications.
Divergent Mechanisms of Action: Inhibition vs. Degradation
FK506 and RC32 both interact with the intracellular protein FKBP12, but this initial binding event triggers vastly different downstream consequences.
FK506 (Tacrolimus): A Calcineurin Inhibitor and Immunosuppressant
FK506 exerts its immunosuppressive effects by forming a complex with FKBP12.[2] This FK506-FKBP12 complex then binds to and inhibits calcineurin, a calcium-dependent phosphatase.[2] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes essential for T-cell activation, including interleukin-2 (B1167480) (IL-2).[3] The suppression of IL-2 production leads to a broad inhibition of T-lymphocyte proliferation and activation, which is the basis of FK506's potent immunosuppressive activity.[4]
RC32: An FKBP12 Degrader Without Immunosuppressive Activity
RC32 is a heterobifunctional molecule designed as a PROTAC.[5][6] One end of RC32 binds to FKBP12, while the other end recruits an E3 ubiquitin ligase, such as Cereblon.[5] This proximity induces the ubiquitination of FKBP12, marking it for degradation by the proteasome.[6][7] By eliminating the FKBP12 protein, RC32 disrupts its cellular functions. However, unlike the FK506-FKBP12 complex, the degradation of FKBP12 by RC32 does not lead to the inhibition of calcineurin.[1] As a result, the NFAT signaling pathway remains intact, and T-cell activation and proliferation are not suppressed.[1] Current research indicates that RC32's primary therapeutic potential lies in areas such as treating certain cancers or iron overload diseases, where FKBP12 degradation can be beneficial without compromising the immune system.[1][8]
References
- 1. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immunosuppressant FK506 selectively inhibits expression of early T cell activation genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the immunosuppressant FK-506 on alternate pathways of T cell activation. | Broad Institute [broadinstitute.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating RC32-Induced Phenotype with Genetic Knockdown of RGC-32
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a phenotype induced by a small molecule, hypothetically named RC32i, by comparing its effects with those of genetic knockdown of its target, Response Gene to Complement 32 (RGC-32). The objective is to rigorously confirm that the observed cellular phenotype—in this case, G2/M cell cycle arrest—is a direct consequence of the small molecule's on-target activity.
Introduction to the Target and Hypothesis
Response Gene to Complement 32 (RGC-32) is a multifaceted protein implicated in the regulation of crucial cellular processes, including cell cycle progression, differentiation, and signal transduction.[1][2] Studies have shown that RGC-32 can influence the cell cycle by interacting with and activating key kinases such as CDC2 and Akt.[1] Its role can be context-dependent, sometimes promoting cell cycle entry and other times inducing arrest, potentially through p53-dependent mechanisms.[1][3]
In this guide, we explore a hypothetical scenario where a novel small molecule, RC32i , is identified in a phenotypic screen for its ability to induce G2/M cell cycle arrest in a cancer cell line. The primary hypothesis is that RC32i exerts this effect by modulating the function of its intended target, the RGC-32 protein. To validate this, we will compare the phenotype induced by RC32i with the phenotype resulting from the specific genetic knockdown of RGC-32 using small interfering RNA (siRNA). A strong correlation between the chemical and genetic perturbation outcomes provides compelling evidence for the on-target mechanism of action.[4]
RGC-32 Signaling Pathway
RGC-32 is known to be a downstream effector in several signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[5][6] Activation of this pathway can lead to the phosphorylation and activation of Akt, which in turn can phosphorylate RGC-32. This interaction is crucial for regulating downstream cellular events, including cell cycle progression.[5][6] Understanding this pathway is essential for designing validation experiments and interpreting their results.
Caption: RGC-32 signaling in cell cycle regulation.
Data Presentation: Comparing Chemical vs. Genetic Perturbation
A direct comparison of quantitative data from both the small molecule treatment and genetic knockdown is crucial. Discrepancies may suggest off-target effects of the compound or incomplete knockdown, whereas concordance strengthens the on-target hypothesis.[4]
Table 1: Cell Cycle Analysis by Flow Cytometry
| Condition | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Untreated Control | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.8 |
| Vehicle Control (DMSO) | 61.2 ± 2.5 | 24.9 ± 1.9 | 13.9 ± 2.0 |
| RC32i (10 µM) | 25.7 ± 1.8 | 18.1 ± 1.3 | 56.2 ± 3.1 |
| Control siRNA | 59.8 ± 2.3 | 26.1 ± 1.7 | 14.1 ± 1.5 |
| RGC-32 siRNA | 28.3 ± 2.0 | 19.5 ± 1.6 | 52.2 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Gene Expression Analysis by Quantitative PCR (qPCR)
| Condition | Target Gene | Relative mRNA Expression (Fold Change vs. Control) |
|---|---|---|
| RC32i (10 µM) | RGC-32 | 0.95 ± 0.15 |
| RGC-32 siRNA | RGC-32 | 0.18 ± 0.05 |
Expression is normalized to a housekeeping gene (e.g., GAPDH) and presented relative to the appropriate control (Vehicle or Control siRNA).
Table 3: Protein Expression Analysis by Quantitative Western Blot
| Condition | Target Protein | Normalized Protein Level (vs. Loading Control) | % Knockdown |
|---|---|---|---|
| Vehicle Control | RGC-32 | 1.00 ± 0.08 | N/A |
| RC32i (10 µM) | RGC-32 | 0.98 ± 0.10 | N/A |
| Control siRNA | RGC-32 | 0.99 ± 0.07 | N/A |
| RGC-32 siRNA | RGC-32 | 0.24 ± 0.06 | ~76% |
Protein levels are quantified by densitometry and normalized to a loading control (e.g., β-actin).
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results.
siRNA-Mediated Knockdown of RGC-32
This protocol outlines the transient knockdown of RGC-32 using siRNA.[7][8]
-
Cell Seeding: The day before transfection, seed cells in 6-well plates to ensure they reach 60-80% confluency at the time of transfection.[9]
-
siRNA Complex Preparation:
-
For each well, dilute 50 pmol of RGC-32 siRNA or a non-targeting control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.[9]
-
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C before proceeding with downstream analysis. mRNA knockdown is typically assessed at 24-48 hours, while protein knockdown is best observed at 48-72 hours.[7]
Cell Cycle Analysis via Propidium Iodide Staining
-
Cell Harvest: After treatment with RC32i (24 hours) or transfection with siRNA (72 hours), harvest cells by trypsinization.
-
Fixation: Wash cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for quantification of cells in G1, S, and G2/M phases of the cell cycle.
Quantitative PCR (qPCR) for mRNA Validation
This protocol validates the knockdown at the transcript level.[10][11]
-
RNA Extraction: 48 hours post-transfection, isolate total RNA from cells using a column-based kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[12]
-
qPCR Reaction: Prepare a reaction mix with cDNA, primers specific for RGC-32 and a housekeeping gene, and a SYBR Green or TaqMan master mix.[12]
-
Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative expression of RGC-32 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.[11]
Western Blot for Protein Validation
This protocol confirms the reduction of the target protein.[13][14]
-
Protein Extraction: 72 hours post-transfection or 24 hours post-RC32i treatment, lyse cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[15]
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]
-
Incubate with a primary antibody specific to RGC-32 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[15] Quantify band intensity and normalize to a loading control.
Mandatory Visualizations: Workflows and Logic
Visualizing the experimental and logical frameworks can clarify the validation process.
Caption: Experimental workflow for phenotype validation.
Caption: Logical framework for on-target validation.
Conclusion
The validation of a small molecule-induced phenotype through genetic knockdown is a cornerstone of rigorous drug discovery and chemical biology.[16][17] The data presented in this guide illustrates a successful validation case: the G2/M arrest phenotype induced by the small molecule RC32i is closely phenocopied by the siRNA-mediated knockdown of its target, RGC-32. This concordance provides strong evidence that RC32i acts on-target to produce the desired cellular effect. This multi-pronged approach, combining chemical perturbation with precise genetic validation, is essential for confidently advancing compounds through the development pipeline.
References
- 1. Role of C5b-9 and RGC-32 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the roles of RGC-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response Gene to Complement 32 (RGC-32), a novel hypoxia-regulated angiogenic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response Gene to Complement 32 in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RGC-32 is a novel regulator of the T-lymphocyte cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. qiagen.com [qiagen.com]
- 11. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Combined siRNA and Small-Molecule Phenotypic Screening Identifies Targets Regulating Rhinovirus Replication in Primary Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: RC32 PROTAC vs. CRISPR-Cas9 for FKBP12 Depletion
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Powerful Technologies for Downregulating FKBP12
In the landscape of targeted protein modulation, both PROTAC (Proteolysis Targeting Chimera) technology and CRISPR-Cas9 gene editing have emerged as revolutionary tools. This guide provides a comprehensive comparison of a specific PROTAC, RC32, and the CRISPR-Cas9 system for the depletion of FKBP12 (FK506-binding protein 12), a protein implicated in various cellular processes and diseases. We present a detailed analysis of their mechanisms, efficacy, selectivity, and the practical considerations for their application in research and therapeutic development.
At a Glance: RC32 PROTAC vs. CRISPR-Cas9 for FKBP12 Depletion
| Feature | RC32 PROTAC | CRISPR-Cas9 |
| Mechanism of Action | Post-translational protein degradation | Permanent gene knockout at the DNA level |
| Target | FKBP12 protein | FKBP1A gene |
| Mode of Depletion | Reversible, dependent on compound presence | Permanent and heritable |
| Speed of Action | Rapid, within hours | Slower, requires transcription and translation of Cas9/gRNA, followed by protein turnover |
| Delivery | Small molecule, cell-permeable | Requires delivery of nuclease (protein or mRNA) and guide RNA (viral or non-viral methods) |
| Control over Depletion | Dose-dependent and reversible upon withdrawal | Generally irreversible |
| Potential Off-Target Effects | Degradation of other proteins due to binder promiscuity or E3 ligase mis-recruitment | Permanent mutations at unintended genomic loci |
Quantitative Comparison of Efficacy
The following table summarizes the quantitative data available for FKBP12 depletion using RC32 PROTAC and CRISPR-Cas9. It is important to note that direct head-to-head quantitative comparisons in the same experimental setup are limited.
| Parameter | RC32 PROTAC | CRISPR-Cas9 |
| In Vitro Efficacy (Cell Lines) | DC50 of ~0.3 nM in Jurkat cells after 12 hours of treatment.[1] | Knockout of FKBP1A in INA-6 cells confirmed by Western blot, showing significant reduction in FKBP12 protein levels.[2] Specific percentage of protein reduction not quantified in the cited study. |
| In Vivo Efficacy (Animal Models) | Efficiently degrades FKBP12 in various organs of mice, rats, Bama pigs, and rhesus monkeys with intraperitoneal or oral administration.[3] | Not directly applicable for in vivo protein depletion in adult animals in the same manner as a small molecule. Gene editing in whole organisms is a more complex process. |
| Selectivity | RC32 shows high selectivity for FKBP12 over other FKBP family members like FKBP51.[4] However, some degradation of FKBP4 and FKBP5 has been observed with RC32.[2] | Highly specific to the targeted DNA sequence defined by the guide RNA. Off-target mutations can occur at sites with sequence homology. |
Mechanism of Action: A Visual Breakdown
To understand the fundamental differences between these two powerful technologies, it's crucial to visualize their distinct mechanisms of action.
Caption: Mechanism of RC32 PROTAC-mediated FKBP12 degradation.
Caption: Mechanism of CRISPR-Cas9-mediated FKBP1A gene knockout.
FKBP12 Signaling Pathway
FKBP12 is a crucial regulator of intracellular calcium release and is involved in the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. Depletion of FKBP12 can therefore have significant downstream effects.
Caption: Simplified FKBP12 signaling in the TGF-β/BMP pathway.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon published research. Below are representative protocols for FKBP12 depletion using RC32 PROTAC and CRISPR-Cas9.
Protocol 1: FKBP12 Degradation using RC32 PROTAC in Cell Culture
Objective: To induce the degradation of FKBP12 protein in a chosen cell line using RC32 PROTAC.
Materials:
-
Cell line of interest (e.g., Jurkat, INA-6)
-
Complete cell culture medium
-
RC32 PROTAC (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Prepare serial dilutions of RC32 PROTAC in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and add the medium containing RC32 or vehicle control. Incubate the cells for the desired time period (e.g., 12 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control. Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control. The DC50 value (concentration at which 50% of the protein is degraded) can be determined by plotting the percentage of degradation against the log of the RC32 concentration.[1]
Protocol 2: FKBP12 Knockout using CRISPR-Cas9 in INA-6 Cells
Objective: To generate a stable FKBP1A knockout cell line using the CRISPR-Cas9 system.
Materials:
-
INA-6 myeloma cell line
-
Lentiviral vector containing Cas9 and a guide RNA targeting FKBP1A (e.g., lentiCRISPR v2 with gRNA sequence: GGGCGCACCTTCCCCAAGCG)[2]
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (B1679871) (for selection)
-
Genomic DNA extraction kit
-
PCR primers flanking the target site in the FKBP1A gene
-
Surveyor nuclease or T7 Endonuclease I
-
Agarose gel and electrophoresis equipment
-
Sanger sequencing reagents and access to a sequencer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-FKBP1A plasmid and the packaging plasmids. Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
Transduction of INA-6 Cells:
-
Seed INA-6 cells and transduce them with the collected lentivirus in the presence of polybrene.
-
Incubate for 24-48 hours.
-
-
Selection of Transduced Cells: Add puromycin to the culture medium to select for cells that have been successfully transduced with the lentiCRISPRv2 plasmid.
-
Validation of Gene Editing in a Pooled Population:
-
Extract genomic DNA from the puromycin-resistant cell population.
-
PCR amplify the genomic region of FKBP1A flanking the gRNA target site.
-
Perform a Surveyor or T7E1 assay on the PCR product to confirm the presence of insertions and deletions (indels).
-
-
Single-Cell Cloning:
-
Perform limiting dilution or fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.
-
Expand the single-cell clones into stable cell lines.
-
-
Screening of Clonal Populations:
-
Genotyping: Extract genomic DNA from each clonal population. PCR amplify and Sanger sequence the target region to identify clones with frameshift mutations in all alleles of the FKBP1A gene.
-
Protein Knockout Confirmation: Perform Western blotting on lysates from the confirmed knockout clones to verify the absence of FKBP12 protein expression.[2]
-
-
Expansion of Validated Knockout Clones: Expand the confirmed FKBP1A knockout clones for downstream experiments.
Off-Target Effects: A Critical Consideration
A primary concern for both technologies is the potential for off-target effects.
RC32 PROTAC: Off-target degradation can occur if the FKBP12 binder (rapamycin) has affinity for other proteins, or if the E3 ligase recruiter (pomalidomide) induces the degradation of other proteins. While RC32 has shown good selectivity for FKBP12 over FKBP51, some degradation of FKBP4 and FKBP5 has been reported.[2][4] Global proteomics approaches, such as mass spectrometry, can be employed to assess the off-target degradation profile of a PROTAC.
CRISPR-Cas9: Off-target mutations are a known risk with CRISPR-Cas9, where the Cas9 nuclease cleaves DNA at sites that have high sequence similarity to the on-target site. The guide RNA sequence must be carefully designed to minimize this risk. Several in silico tools are available to predict potential off-target sites. Experimental validation of off-target mutations can be performed using methods like GUIDE-seq, CIRCLE-seq, or targeted deep sequencing of predicted off-target loci. For the specific gRNA used for FKBP1A knockout (GGGCGCACCTTCCCCAAGCG), a thorough off-target analysis using prediction tools and experimental validation is recommended for any therapeutic application.
Conclusion: Choosing the Right Tool for the Job
Both RC32 PROTAC and CRISPR-Cas9 are powerful technologies for depleting FKBP12, each with its own set of advantages and limitations.
-
RC32 PROTAC offers a rapid, reversible, and dose-dependent method for depleting the FKBP12 protein. Its small-molecule nature makes it readily applicable for in vitro and in vivo studies, providing a valuable tool for chemical biology and preclinical research. The primary consideration is the potential for off-target protein degradation.
-
CRISPR-Cas9 provides a method for permanent and complete knockout of the FKBP1A gene, leading to the durable absence of the FKBP12 protein. This is ideal for creating stable cell lines for long-term studies and for applications where permanent gene silencing is desired. The key challenges lie in the delivery of the CRISPR-Cas9 machinery and the potential for irreversible off-target mutations in the genome.
The choice between RC32 PROTAC and CRISPR-Cas9 for FKBP12 depletion will ultimately depend on the specific research question, the desired level and duration of depletion, and the experimental system being used. For transient and controlled protein knockdown, RC32 is an excellent choice. For the generation of stable knockout models and permanent gene silencing, CRISPR-Cas9 is the more appropriate technology. A thorough understanding of both approaches will enable researchers to select the most suitable tool to advance their scientific endeavors.
References
A Head-to-Head Comparison of RC32 and Novel FKBP12 PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a detailed head-to-head comparison of the commercially available FKBP12 PROTAC, RC32, and two novel FKBP12-targeting PROTACs, 5a1 and 6b4. This comparison is based on currently available experimental data, focusing on their efficacy, selectivity, and mechanism of action, particularly in the context of multiple myeloma.
Overview of Compared FKBP12 PROTACs
FKBP12 (FK506-binding protein 12) is a ubiquitously expressed peptidyl-prolyl isomerase that acts as an intracellular receptor for immunosuppressive drugs like FK506 and rapamycin (B549165). It is also a key negative regulator of the transforming growth factor-beta (TGF-β) and bone morphogenetic protein (BMP) signaling pathways. By inducing the degradation of FKBP12, PROTACs can potentiate BMP signaling, which has been shown to induce apoptosis in multiple myeloma cells.[1]
The PROTACs discussed in this guide are:
-
RC32: A well-characterized, commercially available FKBP12 degrader. It utilizes a rapamycin derivative to bind to FKBP12 and recruits the Cereblon (CRBN) E3 ubiquitin ligase via a pomalidomide (B1683931) ligand to induce proteasomal degradation.[1]
-
5a1 and 6b4: Two novel FKBP12-targeting PROTACs. These molecules employ a novel, undisclosed binder for FKBP12 and recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
Performance Comparison: Efficacy and Selectivity
Experimental data from a comparative study in multiple myeloma cell lines provides insights into the relative performance of RC32, 5a1, and 6b4.[1]
Quantitative Data Summary
| Parameter | RC32 | 5a1 | 6b4 | Source |
| FKBP12 Degradation (DC50) | ~0.3 nM (Jurkat cells, 12h) 0.9 nM (Hep3B cells) 0.4 nM (HuH7 cells) | Not explicitly quantified, but described as the most efficient degrader among the three. | Not explicitly quantified, but described as a potent degrader. | [1] |
| Maximum Degradation (Dmax) | >90% | Not explicitly quantified. | Not explicitly quantified. | |
| Potency in Enhancing BMP6-induced Cell Viability Loss (INA-6 cells) | Effective in the upper pM range. | Potent in the lower pM range. | Potent in the lower pM range. | [1] |
| Selectivity vs. other FKBPs | Caused some degradation of FKBP51 and FKBP52. | Did not cause degradation of FKBP51 or FKBP52. | Caused some degradation of FKBP51 and FKBP52. | [1] |
| E3 Ligase Recruited | Cereblon (CRBN) | Von Hippel-Lindau (VHL) | Von Hippel-Lindau (VHL) | [1] |
| FKBP12 Ligand | Rapamycin-based | Novel Binder | Novel Binder (different from 5a1) | [1] |
Key Findings:
-
Degradation Efficacy: While specific DC50 values for 5a1 and 6b4 are not provided in the primary literature, 5a1 was identified as the most efficient at down-regulating FKBP12.[1] RC32 demonstrates potent degradation with DC50 values in the low nanomolar to sub-nanomolar range in various cell lines.
-
Potency in Cellular Assays: The novel PROTACs, 5a1 and 6b4, demonstrated higher potency in enhancing BMP6-induced loss of cell viability in the INA-6 multiple myeloma cell line, being effective at lower picomolar concentrations compared to RC32's upper picomolar range effectiveness.[1]
-
Selectivity: 5a1 exhibited superior selectivity, showing no degradation of the closely related FKBP51 and FKBP52 proteins. In contrast, both RC32 and 6b4 showed some off-target degradation of these proteins.[1] This highlights a key advantage of the novel VHL-recruiting PROTAC, 5a1.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for these PROTACs is to induce the degradation of FKBP12, thereby removing its inhibitory effect on the BMP signaling pathway. This leads to the activation of SMAD1/5 transcription factors, which in multiple myeloma cells, can trigger apoptosis.[1]
The degradation of FKBP12 leads to the potentiation of the BMP signaling pathway.
Experimental Protocols
The following are generalized protocols for the key experiments used to compare these PROTACs, based on standard methodologies in the field.
Western Blot for FKBP12 Degradation
This protocol is used to quantify the extent of FKBP12 degradation following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate multiple myeloma cells (e.g., INA-6) at a suitable density. Treat cells with a range of concentrations of RC32, 5a1, or 6b4 for a specified duration (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against FKBP12 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine the percentage of FKBP12 degradation relative to the vehicle control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Cell Viability Assay
This assay measures the effect of the PROTACs on cell viability, typically in combination with a signaling molecule like BMP6.
Methodology (using CellTiter-Glo®):
-
Cell Seeding: Seed multiple myeloma cells in 96-well plates.
-
Treatment: Treat the cells with increasing concentrations of RC32, 5a1, or 6b4, in the presence or absence of a fixed concentration of BMP6 (e.g., 7.5 ng/mL).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the control wells to determine the percentage of cell viability.
Conclusion
The development of novel FKBP12 PROTACs like 5a1 and 6b4 represents a significant advancement in the targeted degradation of this protein. The available data suggests that these novel, VHL-recruiting PROTACs, particularly 5a1, offer potential advantages over the established CRBN-recruiting PROTAC RC32 in terms of potency and selectivity.[1] The superior selectivity of 5a1, avoiding the degradation of other FKBP family members, is a crucial feature that may translate to a better safety profile.
For researchers in drug development, these findings underscore the importance of E3 ligase choice and warhead design in optimizing PROTAC performance. Further in-depth studies, including comprehensive pharmacokinetic and in vivo efficacy assessments, are warranted to fully elucidate the therapeutic potential of these novel FKBP12 degraders. This guide provides a foundational comparison to aid in the selection and further investigation of these promising molecules.
References
A Comparative Analysis of RC32, 5a1, and 6b4 PROTACs for FKBP12 Degradation
For Immediate Release
This guide provides a comprehensive comparison of the potency and efficacy of three Proteolysis Targeting Chimeras (PROTACs) designed to degrade the FKBP12 protein: RC32, 5a1, and 6b4. This document is intended for researchers, scientists, and drug development professionals interested in the targeted degradation of FKBP12, a protein implicated in various cellular processes and diseases.
Introduction to FKBP12-Targeting PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI.
The 12-kDa FK506-binding protein (FKBP12) is a ubiquitously expressed peptidyl-prolyl isomerase involved in various cellular functions, including protein folding, immunosuppression, and the regulation of signaling pathways such as the TGF-β pathway.[1] The PROTACs discussed herein—RC32, 5a1, and 6b4—all target FKBP12 but utilize different E3 ligase recruiters, leading to variations in their potency, selectivity, and efficacy.
Mechanism of Action
The fundamental mechanism of action for these PROTACs involves the formation of a ternary complex between FKBP12, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag FKBP12 with ubiquitin molecules, marking it for degradation by the 26S proteasome.
-
RC32 employs a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]
-
5a1 and 6b4 utilize a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]
The choice of E3 ligase can significantly influence the degradation efficiency and selectivity of the PROTAC.
Comparative Efficacy and Potency
Direct comparative studies in multiple myeloma cell lines have demonstrated that 5a1 and 6b4 are more potent than RC32 in enhancing the pro-apoptotic effects of bone morphogenetic protein 6 (BMP6).[2]
| Metric | RC32 | 5a1 | 6b4 |
| Target Protein | FKBP12 | FKBP12 | FKBP12 |
| E3 Ligase Recruited | Cereblon (CRBN) | Von Hippel-Lindau (VHL) | Von Hippel-Lindau (VHL) |
| FKBP12 Degradation | Potent | Most Efficient | Potent |
| Selectivity | Degrades FKBP4 & FKBP5 | Highly Selective for FKBP12 | Degrades FKBP4 & FKBP5 |
| Potentiation of BMP6-induced SMAD1/5 Activity | Potent | More Potent than RC32 | More Potent than RC32 |
| Effect on Cell Viability (in combination with BMP6) | Upper pM range | Lower pM range | Lower pM range |
| DC50 (FKBP12 Degradation in Jurkat cells) | ~0.3 nM | Not Reported | Not Reported |
Data compiled from available research articles.[2]
Key Findings:
-
Potency: 5a1 and 6b4 demonstrate superior potency in biological assays related to enhancing BMP6 signaling and inducing cell death in multiple myeloma cells compared to RC32.[2] Their effects are observed at lower picomolar concentrations.[2]
-
Degradation Efficiency: Among the three, 5a1 is reported to be the most efficient at down-regulating FKBP12 protein levels.[2]
-
Selectivity: 5a1 exhibits higher selectivity for FKBP12, showing no significant degradation of other tested FKBP isoforms like FKBP4 and FKBP5. In contrast, both RC32 and 6b4 were found to cause some degradation of FKBP4 and FKBP5.[2]
Experimental Protocols
The following are representative protocols for the key experiments used to evaluate and compare the efficacy of RC32, 5a1, and 6b4.
FKBP12 Degradation Assay (Western Blot)
This protocol outlines the general steps for assessing the degradation of FKBP12 in a cellular context.
a. Cell Culture and Treatment:
-
Culture INA-6 multiple myeloma cells in RPMI-1640 medium supplemented with 20% fetal bovine serum and 10 ng/mL IL-6.[4]
-
Seed cells in appropriate culture plates and allow them to adhere or stabilize.
-
Treat cells with varying concentrations of RC32, 5a1, or 6b4 for a specified duration (e.g., 4, 12, or 24 hours). Include a vehicle-only control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
c. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of FKBP12 degradation relative to the loading control.
SMAD1/5 Activity Assay (Luciferase Reporter Assay)
This assay measures the activation of the SMAD1/5 signaling pathway, a downstream effector of BMP signaling.
-
Use a cell line, such as INA-6, that has been stably transfected with a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene (INA-6 BRE-luc).
-
Seed the cells in a 96-well plate.
-
Treat the cells with a constant concentration of BMP6 in the presence of varying concentrations of RC32, 5a1, or 6b4.
-
Incubate for a predetermined time to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
-
Plot the fold-change in luciferase activity relative to the BMP6-only treated cells.
Cell Viability Assay (CCK-8 Assay)
This assay determines the effect of the PROTACs on cell viability, typically in the context of potentiating BMP6-induced apoptosis.
-
Seed INA-6 cells in a 96-well plate.[5]
-
Treat the cells with a constant concentration of BMP6 and varying concentrations of RC32, 5a1, or 6b4 for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
The available data strongly suggest that the novel VHL-recruiting PROTACs, 5a1 and 6b4, offer significant advantages in potency and, in the case of 5a1, selectivity for FKBP12 degradation compared to the CRBN-recruiting PROTAC, RC32. The enhanced efficacy of 5a1 and 6b4 in potentiating BMP6-induced apoptosis in multiple myeloma cells highlights their potential as promising therapeutic candidates. Further studies are warranted to determine the in vivo efficacy and pharmacokinetic profiles of these potent FKBP12 degraders. This guide provides a foundational understanding for researchers aiming to leverage these molecules in their own investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma | Haematologica [haematologica.org]
- 4. Leibniz Institute DSMZ [dsmz.de]
- 5. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
Safety Operating Guide
Navigating the Disposal of FKBP12 PROTAC RC32: A Guide to Safe Laboratory Practices
For researchers and scientists at the forefront of drug development, the proper handling and disposal of novel chemical compounds like the FKBP12 PROTAC RC32 are paramount to ensuring laboratory safety and environmental stewardship. As a potent and selective degrader of the FKBP12 protein, RC32 represents a powerful research tool.[1][2] However, its potency necessitates a rigorous approach to its entire lifecycle within the laboratory, from receipt to disposal. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the responsible management of RC32 waste.
Core Principles of Chemical Waste Management
The disposal of any research chemical, including a novel PROTAC degrader, is governed by stringent regulations. It is crucial to treat all research compounds, particularly those with high potency and limited toxicological data, as potentially hazardous waste. Under no circumstances should RC32 or its contaminated materials be disposed of down the sink or in regular municipal trash. The primary and mandatory route for disposal is through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management program.
Quantitative Data for Disposal Consideration
While a specific Safety Data Sheet (SDS) for every research compound may not always be readily accessible, the following table summarizes key characteristics of RC32 that inform its handling and disposal as a hazardous chemical.
| Parameter | Value | Relevance to Disposal |
| Chemical Name | This compound | Proper identification on waste labels is critical for accurate waste stream management. |
| Molecular Formula | C75H107N7O20[2][3] | The complex organic nature suggests that incineration is a likely disposal method. |
| Molecular Weight | 1426.69 g/mol [2][3] | Informs the scale of waste generation and the need for careful handling of even small quantities. |
| Appearance | Solid[3] | Solid waste must be segregated from liquid waste. |
| Solubility | Soluble in DMSO[2][3] | Liquid waste containing RC32 dissolved in organic solvents must be collected in designated solvent waste containers. |
| Storage Temperature | -20°C[3][4] | Indicates that the compound is stable under these conditions; degradation products under ambient disposal conditions are unknown. |
Experimental Protocols for Decontamination
Currently, there are no standardized and validated protocols for the chemical inactivation or decontamination of RC32 in a laboratory setting. Due to its complex structure, which includes components derived from Rapamycin and Pomalidomide, it should be assumed that RC32 is stable and requires specialized disposal methods.[1] Therefore, all materials coming into contact with RC32 should be treated as contaminated and disposed of as hazardous chemical waste.
Proper Disposal Procedures for this compound
The following step-by-step guide outlines the recommended procedure for the safe disposal of RC32 and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile gloves are a common standard, but consult your institution's guidelines for potent compounds).
2. Waste Segregation:
-
Solid Waste:
-
Collect all solid materials contaminated with RC32 in a dedicated, clearly labeled hazardous waste container. This includes:
-
Unused or expired RC32 powder.
-
Contaminated weighing paper, spatulas, and pipette tips.
-
Contaminated vials and caps.
-
Gloves and other disposable PPE used during handling.
-
-
The container should be a sealable, puncture-resistant plastic bag or a rigid container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing RC32 in a dedicated, sealed, and clearly labeled hazardous waste container. This includes:
-
Stock solutions of RC32 (e.g., in DMSO).
-
Cell culture media containing RC32.
-
Solvent rinses of contaminated glassware.
-
-
The container should be a chemical-resistant bottle (e.g., high-density polyethylene (B3416737) or glass) with a secure screw cap.
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be segregated if required by your institution.
-
3. Waste Labeling:
-
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The solvent(s) present and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory contact information.
-
4. Waste Storage:
-
Store sealed hazardous waste containers in a designated, secure secondary containment area within the laboratory.
-
This area should be away from general traffic and incompatible materials.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows for the proper handling and disposal of this compound.
Caption: Mechanism of RC32-mediated FKBP12 degradation.
Caption: Procedural workflow for the safe disposal of RC32 waste.
References
Personal protective equipment for handling FKBP12 PROTAC RC32
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of FKBP12 PROTAC RC32. As a potent, research-grade compound, strict adherence to safety protocols is essential to ensure a safe laboratory environment and mitigate any potential risks. The following guidance is based on best practices for handling potent small-molecule degraders.
Hazard Identification and Safety Summary
This compound is a novel chemical entity intended for research use only.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment based on its molecular structure and intended biological activity necessitates careful handling. PROTACs are designed to be biologically active at low concentrations, and therefore, all direct contact should be avoided.[2] It is crucial to treat this compound as potentially hazardous upon inhalation, ingestion, or skin contact.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.[3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the solid compound or when there is a risk of aerosolization. | Minimizes the risk of inhalation of the potent compound. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, including weighing, solution preparation, and administration, should be conducted within a certified chemical fume hood to prevent exposure.
-
Preparation : Before handling the compound, ensure all required PPE is worn correctly. Designate a specific and clearly marked area within the chemical fume hood for all manipulations of RC32.
-
Weighing : When handling the solid form of the compound, use a dedicated and calibrated microbalance inside the fume hood. Employ anti-static spatulas and weighing boats to minimize the generation of dust.
-
Solubilization : Prepare solutions in a well-ventilated fume hood. Add the solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO.[5]
-
Storage : Store the solid compound and stock solutions in tightly sealed containers at the recommended temperature, typically -20°C for long-term storage.[6][7]
-
Spill Management : In the event of a spill, evacuate the immediate area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[3]
-
Waste Segregation :
-
Solid Waste : Collect all contaminated solid waste, including gloves, pipette tips, vials, and absorbent paper, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4]
-
Liquid Waste : Collect all unused stock solutions and other liquid waste containing RC32 in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) office.[4]
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and date.[4]
-
Final Disposal : Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.[3]
Visual Safety Guides
To further ensure safe handling, the following diagrams illustrate the mandatory personal protective equipment and the general workflow for handling potent compounds like this compound.
Caption: Mandatory Personal Protective Equipment for Handling this compound.
Caption: General workflow for safely handling potent compounds like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
